Lurbinectedin
Descripción
Propiedades
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMIZRDDREKEP-HWTBNCOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198065 | |
| Record name | Lurbinectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497871-47-3 | |
| Record name | Lurbinectedin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497871-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lurbinectedin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurbinectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lurbinectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C41H44N4O10S | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LURBINECTEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lurbinectedin: A Deep Dive into its Chemical Core, Analogue Landscape, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurbinectedin (Zepzelca®), a synthetic analogue of the marine-derived trabectedin, has emerged as a significant therapeutic agent in the treatment of metastatic small cell lung cancer (SCLC).[1][2] Its unique mechanism of action, targeting oncogenic transcription, sets it apart from traditional cytotoxic agents. This technical guide provides an in-depth exploration of this compound's chemical structure, its relationship with known analogues, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic tetrahydroisoquinoline alkaloid.[1] Its chemical formula is C41H44N4O10S, with a molecular weight of 784.88 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C41H44N4O10S |
| Molecular Weight | 784.88 g/mol |
| CAS Number | 497871-47-3 |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO |
The core structure of this compound is a pentacyclic system. A key distinguishing feature of this compound compared to its predecessor, trabectedin, is the replacement of a tetrahydroisoquinoline moiety with a tetrahydro-β-carboline ring system. This structural modification is believed to contribute to its enhanced antitumor activity.
This compound Analogues and Structure-Activity Relationship
The primary analogue of this compound is trabectedin (Yondelis®), from which it is derived. Both compounds share a common ecteinascidin core scaffold and exhibit similar mechanisms of action by binding to the minor groove of DNA. However, the structural difference in the C-ring results in altered biological activity and potentially a different spectrum of antitumor efficacy.
Information on other, less common, synthetic or natural analogues of this compound with detailed public data on their biological activities is limited. However, structure-activity relationship (SAR) studies on the broader family of ecteinascidins have provided some general insights. These studies suggest that modifications to the pentacyclic core, the substituent on the C-ring, and the side chain can significantly impact DNA binding affinity, cytotoxicity, and overall antitumor potency.
Quantitative Biological Activity
This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.0 - 2.0 | [3] |
| HCT-116 | Colon Cancer | 0.5 - 1.5 | [3] |
| MDA-MB-231 | Breast Cancer | 0.8 - 1.8 | [3] |
| HeLa | Cervical Cancer | 0.7 - 1.7 | [3] |
| PSN-1 | Pancreatic Cancer | 1.0 - 2.0 | [3] |
| SCLC Subtypes | Small Cell Lung Cancer | 0.2 - 14.9 | [4] |
Table 3: Comparative In Vitro Cytotoxicity of this compound and Trabectedin
| Cell Line | Cancer Type | This compound IC50 (nM) | Trabectedin IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 1.0 - 2.0 | 1.5 - 5.0 |
| HeLa | Cervical Cancer | 0.7 - 1.7 | 1.5 - 5.0 |
| HT29 | Colon Cancer | Not widely reported | 0.2 - 0.8 |
| DU145 | Prostate Cancer | Not widely reported | 10.5 - 30.0 (1h exposure) |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a multi-faceted mechanism of action that ultimately leads to cell cycle arrest and apoptosis.
DNA Binding and Transcription Inhibition
The primary mechanism of this compound involves its covalent binding to guanine residues within the minor groove of DNA, with a preference for CG-rich sequences.[1] This interaction forms DNA adducts that distort the helical structure of DNA.
The presence of these adducts creates a physical blockade for the transcription machinery, specifically stalling the elongating RNA polymerase II (Pol II). This leads to an inhibition of oncogenic transcription, a process upon which many cancer cells are highly dependent for their survival and proliferation. The stalled Pol II is subsequently ubiquitinated and targeted for proteasomal degradation.
Caption: this compound's inhibition of oncogenic transcription.
Induction of DNA Damage and Cell Cycle Arrest
The formation of this compound-DNA adducts also triggers the cell's DNA damage response (DDR) pathways. This compound's cytotoxic effects are particularly pronounced in cells with a proficient transcription-coupled nucleotide excision repair (TC-NER) pathway. The attempted, but ultimately abortive, repair of the this compound-DNA adducts by the TC-NER machinery leads to the formation of DNA double-strand breaks (DSBs).
This accumulation of DNA damage activates cell cycle checkpoints, leading to an arrest, primarily in the S and G2/M phases of the cell cycle.[5] If the DNA damage is too extensive to be repaired, the cell is driven into apoptosis.
Caption: this compound-induced DNA damage and cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
DNA Damage Assessment (Comet Assay)
This protocol is for the detection of DNA double-strand breaks induced by this compound.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Frosted microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMPA at 37°C.
-
Quickly pipette the mixture onto a pre-coated slide (with NMPA) and cover with a coverslip.
-
Solidify the agarose by placing the slide on ice for 10 minutes.
-
Gently remove the coverslip and immerse the slide in cold lysis buffer for at least 1 hour at 4°C.
-
Place the slide in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
After electrophoresis, gently remove the slide and neutralize it by washing three times with neutralization buffer for 5 minutes each.
-
Stain the DNA with the chosen fluorescent dye.
-
Visualize and capture images of the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).[6]
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization or scraping.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Conclusion
This compound represents a significant advancement in the treatment of SCLC, with a well-defined chemical structure and a unique mechanism of action that distinguishes it from other chemotherapeutic agents. Its ability to bind to the DNA minor groove, inhibit oncogenic transcription, and induce DNA damage provides a powerful multi-pronged attack on cancer cells. The comparative analysis with its analogue, trabectedin, highlights the importance of subtle structural modifications in enhancing antitumor activity. The detailed experimental protocols provided in this guide offer a foundation for further research into the biological effects of this compound and the development of novel analogues with improved therapeutic profiles. A deeper understanding of its interactions with cellular machinery will undoubtedly pave the way for the rational design of new combination therapies and expand its clinical utility in the fight against cancer.
References
- 1. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preclinical Antitumor Activity of Lurbinectedin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical antitumor activity of Lurbinectedin (PM01183), a synthetic marine-derived alkaloid. This compound has demonstrated potent antitumor effects across a range of cancer models, leading to its accelerated FDA approval for metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[1] This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes critical cellular pathways and workflows.
Core Mechanism of Action
-
Induction of DNA Damage: The formation of this compound-DNA adducts interferes with DNA replication and repair processes, leading to the generation of DNA double-strand breaks.[6][7] This damage activates cellular DNA damage response (DDR) pathways, which, if overwhelmed, can trigger apoptosis.[2]
-
Modulation of the Tumor Microenvironment: this compound has been shown to reduce the number of tumor-associated macrophages (TAMs) and circulating monocytes.[8][9] It can also induce immunogenic cell death and activate the STING-IFN signaling pathway, suggesting a role in stimulating an antitumor immune response.[6][10]
Quantitative Data on Antitumor Activity
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.
Table 1: IC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | SCLC Subtype | IC50 (nM) | Reference |
| H1048 | Not Specified | 0.16 | [1] |
| 21 SCLC Cell Lines | Various | Median: 0.46 (Range: 0.06-1.83) | [10] |
| SCLC-A Subtype | ASCL1-driven | 4.1 (Mean) | [5] |
| SCLC-N Subtype | NEUROD1-driven | 14.9 (Mean) | [5] |
| SCLC-I Subtype | YAP1-driven | 7.2 (Mean) | [5] |
| SCLC-P Subtype | POU2F3-driven | 0.2 (Mean) | [5] |
Table 2: IC50 Values of this compound in Malignant Pleural Mesothelioma (MPM) Cell Lines
| UPN | IC50 (nM) |
| 1 | 0.073 |
| 2 | 0.33 |
| 3 | 0.28 |
| 4 | 0.35 |
| 5 | 1.09 |
| 6 | 1.13 |
| 7 | 0.085 |
| 8 | 0.65 |
| 9 | 0.23 |
| 10 | 3.29 |
| 11 | 0.76 |
| 12 | 4.54 |
| Data from a panel of 12 primary MPM cell cultures, demonstrating efficacy regardless of histological subtype or BAP1 mutational status.[11] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have confirmed the significant antitumor activity of this compound.
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Experimental System | Treatment | Key Findings | Reference |
| Murine Fibrosarcoma | This compound-resistant tumor variant in mice | This compound | Significant anti-tumor activity (T/C value ~50%), reduction in circulating monocytes and TAMs. | [9] |
| Ovarian Clear Cell Carcinoma | Athymic nude mice with RMG1 cell xenografts | 0.180 mg/kg this compound i.v. weekly for 6 weeks | Significant inhibition of tumor volume compared to control. | [7] |
| SCLC | Patient-Derived Xenograft (PDX) models (LX110, LX1322, LX33) | 0.2 mg/kg this compound i.v. weekly | Significant tumor regression in de novo SCLC PDX models. | [12] |
Key Signaling Pathways Modulated by this compound
DNA Damage Response (DDR) Pathway
This compound-induced DNA double-strand breaks lead to the activation of key sensor kinases in the DDR pathway, including ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent protein kinase). This activation results in the phosphorylation of downstream targets such as CHK1 and the histone variant H2AX (forming γH2AX), which are critical markers of DNA damage.[13][14]
cGAS-STING-IFN Immune Signaling Pathway
This compound treatment has been shown to activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[2][6] This activation leads to the production of interferons (IFNs) and other pro-inflammatory cytokines, which can enhance the antitumor immune response by promoting the recruitment and activation of immune cells such as CD8+ T cells and M1 macrophages.[6]
Detailed Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used to determine the IC50 of this compound in cancer cell lines.[1][15][16]
-
Cell Seeding:
-
Harvest and count cancer cells in the logarithmic growth phase.
-
Seed cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Include control wells with medium only for background luminescence measurement.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at concentrations ranging from sub-nanomolar to micromolar.
-
Add the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for DNA Damage Markers
This protocol is based on studies investigating the induction of DNA damage by this compound.[1][13]
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.9 nM) or vehicle control for the desired time points (e.g., 24 and 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DNA damage markers (e.g., phospho-CHK1, phospho-RPA32, γH2AX) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Studies
This protocol describes the general steps for establishing and utilizing SCLC PDX models to evaluate this compound's efficacy.[17][18]
-
Tumor Implantation:
-
Obtain fresh tumor tissue from consenting SCLC patients under sterile conditions.
-
Mechanically mince the tumor tissue into small fragments (1-3 mm³).
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma mice).
-
Subcutaneously implant the tumor fragments into the flank of the mice.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth by caliper measurements.
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
Serially passage the tumor into new cohorts of mice to expand the PDX model.
-
-
Drug Efficacy Study:
-
Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.2 mg/kg intravenously, once a week) to the treatment group.
-
Administer vehicle control to the control group.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a defined endpoint.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to quantify the antitumor effect of this compound.
-
At the end of the study, tumors can be harvested for further pharmacodynamic analyses (e.g., western blotting, immunohistochemistry).
-
Conclusion
The preclinical data for this compound robustly demonstrate its potent antitumor activity across various cancer models, particularly in SCLC. Its unique mechanism of action, involving the inhibition of oncogenic transcription and the induction of DNA damage, provides a strong rationale for its clinical use. Furthermore, its ability to modulate the tumor microenvironment and activate immune signaling pathways opens exciting avenues for combination therapies. This technical guide summarizes the core preclinical findings and provides detailed methodologies to aid researchers in further exploring the therapeutic potential of this compound.
References
- 1. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mount Sinai Study Reveals Immune-Modulatory Mechanism of this compound in Small-Cell Lung Cancer | Mount Sinai - New York [mountsinai.org]
- 4. Effects of the Anti-Tumor Agents Trabectedin and this compound on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces tumour-associated macrophages and the inflammatory tumour microenvironment in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Preclinical Efficacy of this compound in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - Kundu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. De novo and histologically transformed small cell lung cancer is sensitive to this compound treatment through the modulation of EMT and NOTCH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Initial in vitro studies of Lurbinectedin in SCLC cell lines
An In-Depth Technical Guide to the Initial In Vitro Studies of Lurbinectedin in Small Cell Lung Cancer (SCLC) Cell Lines
Introduction
Small Cell Lung Cancer (SCLC) is a highly aggressive neuroendocrine malignancy characterized by rapid growth and early metastasis.[1] For decades, treatment options for relapsed SCLC have been limited, highlighting a critical need for novel therapeutic agents. This compound (PM01183) has emerged as a significant second-line treatment, receiving accelerated FDA approval in 2020 for metastatic SCLC that has progressed on or after platinum-based chemotherapy.[2][3][4] This technical guide provides a detailed overview of the foundational in vitro studies that have elucidated its mechanism of action and efficacy in SCLC cell lines. The document is intended for researchers, scientists, and drug development professionals engaged in oncology and cancer therapeutics.
This compound is a synthetic analog of trabectedin, a marine-derived compound.[5][6] Its primary mechanism involves the inhibition of active transcription, a process to which SCLC is particularly addicted due to the high transcriptional activity of oncogenes like the MYC family.[4][5][7] This guide will detail the core preclinical evidence, from its effects on cell viability and signaling pathways to the experimental methodologies used in its initial evaluation.
Mechanism of Action
In vitro studies have been pivotal in defining this compound's multi-faceted mechanism of action. It uniquely targets the machinery of oncogenic transcription, leading to DNA damage and apoptosis.[1][3][8]
-
Inhibition of RNA Polymerase II: this compound covalently binds to the minor groove of DNA, specifically at CG-rich sequences often found in promoter regions.[2][8][9] This interaction physically obstructs the movement of RNA Polymerase II (Pol II) along the DNA template, effectively stalling transcription.[8]
-
Proteasomal Degradation of Pol II: The stalled Pol II enzyme is ubiquitinated and subsequently targeted for degradation by the proteasome. This depletion of active Pol II halts the synthesis of messenger RNA, leading to a shutdown of oncogenic transcriptional programs.[8]
-
Induction of DNA Damage: The binding of this compound and the subsequent actions of transcription-coupled nucleotide excision repair (TC-NER) machinery on the drug-DNA adducts lead to the formation of DNA double-strand breaks during the S-phase of the cell cycle.[2][8] This damage response is evidenced by the increased expression of proteins like phosphorylated Chk1 and Wee1.[2]
-
Apoptosis Induction: The accumulation of irreparable DNA damage and the shutdown of critical survival pathways ultimately trigger programmed cell death, or apoptosis.[2][6][8]
Quantitative Data: Cell Viability and Synergy
This compound has demonstrated potent cytotoxic effects across various SCLC cell lines, including those representing the four major molecular subtypes (SCLC-A, SCLC-N, SCLC-P, SCLC-I).[1][8] Efficacy is typically observed at very low nanomolar concentrations.[3][8]
| Cell Line | Subtype | This compound IC50 | Notes |
| H1048 | N/A | Sub-nanomolar | Demonstrates high sensitivity.[9] |
| H1105 | N/A | Not Specified | Shows evidence of cell death upon treatment.[2] |
| H1882 | N/A | Not Specified | Shows evidence of cell death upon treatment.[2] |
| H1417 | N/A | Not Specified | Evaluated in combination studies.[9] |
| H526 | SCLC-A | Not Specified | Shows modulation of EMT and NOTCH pathways.[10] |
| H69 | SCLC-N | Not Specified | Shows modulation of distinct pathways compared to H526.[10] |
| DMS273 | N/A | Not Specified | Evaluated for clonogenic survival.[11] |
| DMS53 | N/A | Not Specified | Evaluated for clonogenic survival.[11] |
Note: Specific IC50 values are often study-dependent and not always publicly aggregated. The consistent finding is efficacy at sub-nanomolar to low nanomolar ranges.
Combination Studies
Preclinical studies have also explored this compound in combination with other agents, revealing synergistic effects. A study combining this compound with the TRAIL pathway-inducing compound ONC201/TIC10 provided the following quantitative synergy data.
| Cell Line | Combination | Concentrations for Peak Synergy | Outcome |
| H1048 | This compound + ONC201 | 0.05 nM this compound + 0.16 µM ONC201 | Highly efficient and selective killing of tumor cells.[2][9] |
Signaling Pathway Modulation
Beyond its direct cytotoxic effects, this compound significantly modulates intracellular signaling pathways, particularly those related to DNA damage and immune response.
DNA Damage and Integrated Stress Response
Treatment with this compound leads to the upregulation of key proteins involved in the DNA damage response. When combined with agents like ONC201, it also activates the integrated stress response pathway.
-
This compound Monotherapy: Induces strong expression of DNA damage-related proteins such as Wee1 and phosphorylated Chk1 .[2]
-
Combination Therapy (with ONC201): Synergistically increases markers of apoptosis (cleaved PARP ) and cellular stress (ATF4 , CHOP ).[2][9]
cGAS-STING Pathway Activation
A key finding from recent in vitro work is this compound's ability to activate the innate immune system via the cGAS-STING pathway. This provides a mechanistic rationale for combining this compound with immunotherapy.[12]
Experimental Protocols
The following sections describe the general methodologies employed in the in vitro evaluation of this compound in SCLC cell lines.
Cell Culture and Maintenance
SCLC cell lines (e.g., H1048, H1105, H1882) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Cytotoxicity Assays
The cytotoxic effect of this compound was quantified using cell viability assays.
-
Seeding: SCLC cells were seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing cells to adhere, they were treated with a range of concentrations of this compound, ONC201, or a combination of both.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Quantification: Cell viability was measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Data were normalized to vehicle-treated controls, and IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated using non-linear regression analysis. For combination studies, the Combination Index (CI) was calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
Western blotting was used to detect changes in the expression levels of specific proteins involved in DNA damage and apoptosis pathways.
-
Cell Lysis: SCLC cells were treated with this compound for a defined period, after which they were harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE.
-
Transfer: The separated proteins were transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific to target proteins (e.g., p-Chk1, Wee1, cPARP, ATF4, β-actin).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was typically used as a loading control to ensure equal protein loading.
Conclusion
The initial in vitro studies of this compound in SCLC cell lines have been instrumental in establishing its potent anti-tumor activity and unique mechanism of action. By inhibiting oncogenic transcription, this compound creates a state of cellular vulnerability, leading to DNA damage and apoptosis at low nanomolar concentrations.[3] Furthermore, its ability to modulate the tumor microenvironment and activate immune signaling pathways like cGAS-STING provides a strong rationale for its use in combination with immunotherapies.[12] The methodologies outlined in this guide represent the foundational techniques that have paved the way for this compound's successful clinical development and its approval as a vital new therapeutic option for patients with recurrent SCLC.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. This compound in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Lurbinectedin: An In-depth Technical Guide from Early Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurbinectedin (formerly PM01183) is a synthetic tetrahydroisoquinoline alkaloid that has emerged as a significant therapeutic agent, particularly for the treatment of relapsed small cell lung cancer (SCLC).[1][2][3] Developed by PharmaMar, this compound's mechanism of action as a selective inhibitor of oncogenic transcription distinguishes it from many traditional cytotoxic agents.[4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on data from early clinical trials. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Pharmacodynamics: Mechanism of Action
This compound exerts its anti-tumor activity through a multi-faceted mechanism centered on the inhibition of active transcription, the process by which genetic information is read from DNA to produce RNA. This process is often dysregulated and hyperactivated in cancer cells, a phenomenon known as "transcription addiction."
Key Mechanistic Steps:
-
DNA Binding: this compound covalently binds to the minor groove of DNA, primarily at GC-rich sequences.[5]
-
RNA Polymerase II Inhibition: This binding leads to the stalling of RNA polymerase II, a key enzyme responsible for transcribing protein-coding genes.[6][7]
-
Degradation of RNA Polymerase II: The stalled RNA polymerase II is then targeted for degradation by the ubiquitin/proteasome system. This degradation is specific to the phosphorylated, elongating form of the enzyme.[6]
-
Transcription Inhibition: The net result is the inhibition of transcription, which is particularly detrimental to cancer cells that rely on high levels of transcriptional activity for their survival and proliferation.
-
DNA Damage and Apoptosis: The stalling and degradation of RNA polymerase II can also lead to the formation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death).[7][8]
This compound's activity is particularly pronounced in tumors driven by specific transcription factors. In SCLC, it has been shown to disrupt the transcriptional programs driven by ASCL1 and NEUROD1, which are critical for the survival of neuroendocrine subtypes of this cancer.
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action, from DNA binding to apoptosis.
Pharmacokinetics of this compound in Early Trials
The pharmacokinetic profile of this compound has been characterized in several early-phase clinical trials. These studies have established its dosing, distribution, metabolism, and excretion properties.
Experimental Protocols for Pharmacokinetic Analysis
Blood Sampling and Processing: In early trials, blood samples for pharmacokinetic analysis were typically collected at predefined time points before, during, and after the intravenous infusion of this compound. Plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.
Analytical Method: The concentration of this compound in plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate measurement of drug concentrations in complex biological matrices.
Pharmacokinetic Workflow
References
- 1. This compound as second-line treatment for patients with small-cell lung cancer: a single-arm, open-label, phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second‐line this compound as a new treatment option for small‐cell lung cancer: Preliminary results in real‐clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated exposure–response analysis of efficacy and safety of this compound to support the dose regimen in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Phase I study of this compound in combination with weekly paclitaxel with or without bevacizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lurbinectedin's Interaction with the DNA Minor Groove: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lurbinectedin (Zepzelca®) is a potent antineoplastic agent that exerts its cytotoxic effects through a unique mechanism of action centered on its interaction with the DNA minor groove. This technical guide provides an in-depth exploration of this compound's binding affinity, the experimental protocols used to characterize this interaction, and the subsequent cellular signaling pathways that lead to tumor cell death. By covalently binding to guanine residues within specific DNA sequences, this compound forms DNA adducts that trigger a cascade of events, including the inhibition of active transcription, the generation of DNA double-strand breaks, and the activation of DNA damage response pathways, ultimately leading to apoptosis.
Core Mechanism: Covalent Binding to the DNA Minor Groove
This compound, a synthetic analog of trabectedin, is classified as a DNA alkylating agent.[1] Its primary mechanism involves covalently binding to guanine residues located in the minor groove of the DNA helix.[1] This interaction is not random; this compound shows a preference for GC-rich sequences, particularly triplets such as CGG, AGC, AGG, and TGG.[2] The binding occurs through its tetrahydro β-carboline unit, which distinguishes it from its predecessor, trabectedin, and contributes to its potent antitumor activity.[3]
Upon binding, this compound forms stable, covalent DNA adducts.[4] This process physically alters the DNA structure, causing the helix to bend towards the major groove.[1] This distortion has profound downstream consequences, beginning with the direct obstruction of protein-DNA interactions.
The most critical consequence is the interference with active transcription. The this compound-DNA adduct acts as a physical roadblock for elongating RNA polymerase II (Pol II), causing it to stall irreversibly on the DNA template.[5][6] This stalled Pol II is then targeted for ubiquitination and subsequent degradation by the proteasome machinery, leading to a global inhibition of oncogenic transcription, a process to which many cancer cells are addicted.[5][7]
Quantitative Data on this compound's Potency
Direct quantitative measurements of this compound's binding affinity to DNA, such as the dissociation constant (Kd) or binding constant (Kb), are not extensively reported in publicly available literature. The interaction's covalent and irreversible nature complicates standard equilibrium-based affinity measurements.
However, the potent activity of this compound is well-documented through in vitro cytotoxicity assays across various cancer cell lines. These IC50 (half-maximal inhibitory concentration) values, while not a direct measure of DNA binding, serve as a functional readout of the drug's powerful biological effects initiated by its interaction with DNA.
| Cell Line (Cancer Type) | IC50 (nM) | Reference |
| RMG1 (Ovarian Clear Cell Carcinoma) | 1.25 | [3][8] |
| RMG2 (Ovarian Clear Cell Carcinoma) | 1.16 | [3][8] |
| Panel of 23 Cell Lines (Various) | Mean GI50 of 2.7 | [8] |
| Panel of Intrahepatic Cholangiocarcinoma (iCCA) Cell Lines | Low nanomolar range | [9] |
Note: IC50/GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values demonstrate the high potency of this compound, which is a direct consequence of its efficient DNA binding and subsequent disruption of essential cellular processes.
Experimental Protocols for Characterizing DNA Binding
The interaction between this compound and DNA is primarily investigated using techniques that can identify specific binding sequences and protection from enzymatic cleavage.
DNase I Footprinting
DNase I footprinting is a high-resolution method used to identify the specific DNA sequences where a ligand, such as this compound, binds.[2] The principle is that the DNA backbone in the region bound by the drug is protected from cleavage by the DNase I enzyme. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the ladder of DNA fragments.[10]
Detailed Methodology:
-
Probe Preparation: A DNA fragment of interest (typically 100-300 bp containing a GC-rich promoter region) is labeled at one end, commonly with a radioactive isotope (32P) or a fluorescent dye.[11][12]
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound. A control reaction with no drug is run in parallel. The incubation allows for the formation of the this compound-DNA adduct.[13]
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reactions for a short period (e.g., 1-2 minutes) to achieve partial digestion, ideally resulting in an average of one nick per DNA molecule.[11][13]
-
Reaction Termination: The digestion is stopped by adding a solution containing a chelating agent like EDTA.[11]
-
Analysis: The DNA fragments are purified, denatured, and separated on a high-resolution denaturing polyacrylamide gel.[11]
-
Visualization: The gel is visualized by autoradiography (for 32P) or fluorescence imaging. The protected region (the footprint) is identified by comparing the drug-treated lanes to the control lane. A sequencing ladder (e.g., Maxam-Gilbert G+A ladder) is often run alongside to map the binding site to the precise nucleotide sequence.[12][14]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect DNA-ligand interactions. It is based on the principle that a DNA fragment bound to another molecule will migrate more slowly through a non-denaturing gel matrix than the unbound DNA fragment.[15][16] While typically used for protein-DNA interactions, it can be adapted to study drug-DNA complexes.
Detailed Methodology:
-
Probe Preparation: A short DNA oligonucleotide probe containing the target binding sequence is labeled, typically with a radioisotope (32P) or a non-radioactive tag like biotin or a fluorescent dye.[17][18]
-
Binding Reaction: The labeled probe is incubated with this compound in a binding buffer. Reactions often include a non-specific competitor DNA (like poly(dI-dC)) to minimize non-specific binding.[19]
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose gel. The gel is run under conditions that maintain the integrity of the drug-DNA complex.[15]
-
Detection: The positions of the labeled DNA are detected. A "shift" in mobility from the free probe lane to a higher molecular weight position indicates the formation of a this compound-DNA complex.[16] Specificity can be confirmed using competition assays with an excess of unlabeled probe.[17]
Downstream Signaling Pathways
The formation of this compound-DNA adducts and subsequent transcription arrest triggers a robust cellular response, primarily centered around the DNA Damage Response (DDR) system.
DNA Damage Response (DDR) Activation
The DNA double-strand breaks (DSBs) generated as a consequence of this compound's action are potent activators of the DDR.[6] Key kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-protein kinase (DNA-PK) are activated.[2][20] This activation leads to the phosphorylation of downstream targets, including histone H2AX (forming γH2AX), which serves as a marker for DNA DSBs, and checkpoint kinases CHK1 and CHK2.[20] The ultimate outcome of this signaling cascade is the induction of cell cycle arrest, providing the cell time to repair the damage or, if the damage is too extensive, commit to apoptosis.[2]
cGAS-STING Pathway Activation
Recent evidence indicates that the DNA damage induced by this compound also activates the cGAS-STING pathway.[21] DSBs can lead to the formation of micronuclei containing fragmented DNA, which leaks into the cytoplasm. This cytoplasmic DNA is detected by the sensor cGAS (cyclic GMP-AMP synthase), which in turn activates STING (stimulator of interferon genes).[21] Activation of this pathway leads to a tumor-intrinsic interferon response and the release of pro-inflammatory signals, suggesting that this compound's effects extend to modulating the tumor microenvironment and potentially sensitizing tumors to immunotherapy.[21]
Conclusion
This compound's potent antitumor activity is fundamentally rooted in its high-affinity, covalent binding to the DNA minor groove. This targeted interaction with GC-rich sequences initiates a cascade of cytotoxic events, from the inhibition of oncogenic transcription to the induction of widespread DNA damage, culminating in apoptosis. While direct quantitative binding constants remain elusive, the drug's low nanomolar efficacy in cellular assays underscores the efficiency of this mechanism. The experimental protocols of DNase I footprinting and EMSA are critical tools for dissecting these molecular interactions. Furthermore, the elucidation of downstream signaling, including the activation of the DDR and cGAS-STING pathways, provides a comprehensive understanding of this compound's multifaceted impact on cancer cells, guiding its clinical application and the development of future therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. embopress.org [embopress.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The DNA Minor Groove Binders Trabectedin and this compound Are Potent Antitumor Agents in Human Intrahepatic Cholangiocarcinoma [mdpi.com]
- 10. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 11. DNase I footprinting [gene.mie-u.ac.jp]
- 12. Identification of the DNA Bases of a DNase I Footprint by the Use of Dye Primer Sequencing on an Automated Capillary DNA Analysis Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncology.wisc.edu [oncology.wisc.edu]
- 14. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 17. licorbio.com [licorbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of electrophoretic mobility shift assay as a method to determine plasma protein binding of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Lurbinectedin Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of Lurbinectedin in in vivo mouse models, based on established preclinical research. This document outlines the necessary materials, step-by-step procedures for drug preparation and administration, and essential monitoring parameters to ensure experimental success and animal welfare.
Introduction to this compound
This compound (trade name Zepzelca®) is an alkylating agent that exerts its antitumor effects through a multimodal mechanism. It binds to guanine residues in the minor groove of DNA, leading to the formation of adducts that bend the DNA helix. This triggers a cascade of events, including the inhibition of RNA polymerase II, which is crucial for active transcription. The subsequent stalling of transcription complexes and induction of DNA double-strand breaks ultimately lead to cell cycle arrest and apoptosis.[1][2] Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing the population of tumor-associated macrophages (TAMs).[2] It is approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) with disease progression on or after platinum-based chemotherapy.[3][4] Preclinical studies in various mouse xenograft and patient-derived xenograft (PDX) models have demonstrated its potent anti-tumor activity.[3][5][6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound as a single agent and in combination with other therapies in various mouse models.
Table 1: Single-Agent this compound Activity in Mouse Models
| Tumor Type | Mouse Model | Cell Line/PDX | This compound Dose & Schedule | Outcome | Reference |
| Ovarian Cancer | Athymic Nude | RMG1 | 0.180 mg/kg, i.v., weekly for 6 weeks | Significant tumor growth inhibition | [5][7] |
| Pancreatic Cancer | Nude Athymic | SW-1990 | 0.180 mg/kg, i.v., single dose | Moderate tumor growth inhibition | [6] |
| Pancreatic Cancer | Nude Athymic | MIA PaCa-2 | 0.180 mg/kg, i.v., single dose | Marginal tumor growth inhibition | [6] |
| Small Cell Lung Cancer | B6129F1 | RPP (syngeneic) | Not specified | 66.9% reduction in tumor volume vs. vehicle | [8] |
| Small Cell Lung Cancer | B6129F1 | RPM (syngeneic) | Not specified | 72.17% reduction in tumor volume vs. vehicle | [8] |
| Colon Adenocarcinoma | Not Specified | C26 | 0.07 mg/kg, i.v., 3 times a week for 3 weeks | Extended lifespan by 85% without affecting tumor growth | [9] |
Table 2: Combination Therapy with this compound in Mouse Models
| Tumor Type | Mouse Model | Combination | This compound Dose & Schedule | Outcome | Reference |
| Ovarian Cancer | Athymic Nude | Irinotecan | 0.180 mg/kg, i.v., weekly for 6 weeks | Significant synergistic tumor growth inhibition | [7] |
| Ewing Sarcoma | Xenograft | Irinotecan | Not specified | Sustained tumor regression and improved survival | [3] |
| Pancreatic Cancer | Nude Athymic | Gemcitabine | 0.180 mg/kg, i.v., single dose | Synergistic tumor growth inhibition | [6] |
| Small Cell Lung Cancer | B6129F1 | anti-PD-L1 | Not specified | 93.9% regression in average tumor volume vs. vehicle | [8] |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose in Water (D5W)
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (27-30 gauge)
-
Animal restrainer for mice
-
Heat lamp or warming pad
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
-
Appropriate personal protective equipment (PPE)
This compound Formulation and Preparation
This compound is typically supplied as a lyophilized powder. The following is a general procedure for reconstitution and dilution for in vivo administration.
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with Sterile Water for Injection (WFI). The clinical formulation is reconstituted to a concentration of 0.5 mg/mL.[10]
-
Dilution: Further dilute the reconstituted this compound solution with a sterile isotonic vehicle to achieve the final desired concentration for injection. Commonly used vehicles in preclinical studies include sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W).[7] One study explicitly mentions the use of PBS as a vehicle.[5]
-
Calculation of Injection Volume: The volume of the this compound solution to be injected will depend on the desired dose (in mg/kg) and the weight of the mouse. The typical injection volume for intravenous administration in mice is 5-10 mL/kg.
Example Calculation:
-
Desired dose: 0.18 mg/kg
-
Mouse weight: 20 g (0.02 kg)
-
Final concentration of this compound solution: 0.036 mg/mL
-
Total dose for the mouse: 0.18 mg/kg * 0.02 kg = 0.0036 mg
-
Injection volume: 0.0036 mg / 0.036 mg/mL = 0.1 mL or 100 µL
Animal Models
A variety of mouse models are suitable for studying the in vivo efficacy of this compound, including:
-
Athymic Nude Mice: For subcutaneous xenografts of human cancer cell lines.[5][6]
-
NOD Scid Gamma (NSG) Mice: For patient-derived xenograft (PDX) models.[11]
-
Immunocompetent Syngeneic Models: To study the effects of this compound on the tumor microenvironment and in combination with immunotherapies.[8]
Administration Protocol: Intravenous (Tail Vein) Injection
-
Animal Preparation:
-
Properly restrain the mouse using a suitable restraining device.
-
To facilitate injection, warm the mouse's tail using a heat lamp or a warming pad to induce vasodilation. Care should be taken to avoid overheating the animal.
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol or another appropriate disinfectant.
-
-
Injection Procedure:
-
Using a 27-30 gauge needle attached to a 1 mL syringe containing the prepared this compound solution, identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Monitoring and Data Collection
Consistent and thorough monitoring is crucial for assessing the efficacy and toxicity of this compound.
-
Tumor Growth:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight:
-
Record the body weight of each mouse 2-3 times per week as an indicator of overall health and potential toxicity.
-
-
Clinical Observations:
-
Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity level, grooming, and food/water intake.
-
-
Toxicity Monitoring:
-
Given that this compound can cause myelosuppression and hepatotoxicity, periodic blood collection for complete blood counts (CBC) and serum chemistry analysis is recommended, particularly at the end of the study or if signs of toxicity are observed.[12][13]
-
Hematological Parameters: Key parameters to monitor include white blood cell count (especially neutrophils), red blood cell count, and platelet count.[13]
-
Hepatic Function: Monitor liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: In vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces depletion of tumor-associated macrophages, an essential component of its in vivo synergism with gemcitabine, in pancreatic adenocarcinoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Investigations of PM01183 (this compound) as a Single Agent or in Combination with Other Anticancer Agents for Clear Cell Carcinoma of the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trabectedin and this compound Extend Survival of Mice Bearing C26 Colon Adenocarcinoma, without Affecting Tumor Growth or Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2024121864A1 - Ready-to-use injectable formulations of this compound - Google Patents [patents.google.com]
- 11. Evaluation of the Preclinical Efficacy of this compound in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Post-marketing safety evaluation of this compound: a pharmacovigilance analysis based on the FAERS database [frontiersin.org]
- 13. Efficacy and toxicity of this compound in subsequent systemic therapy of extensive-stage small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Lurbinectedin-Induced DNA Damage
Introduction
Lurbinectedin (Zepzelca®) is an alkylating agent approved for the treatment of metastatic small-cell lung cancer (SCLC) that has progressed after platinum-based chemotherapy.[1][2] Its mechanism of action is multifaceted, but its core anti-tumor activity stems from its ability to induce significant DNA damage. This compound covalently binds to guanine residues within the minor groove of DNA, particularly in CG-rich regions often found in gene promoters.[3][4][5] This interaction forms DNA adducts, which triggers a cascade of events including the stalling and degradation of RNA polymerase II, thereby inhibiting oncogenic transcription.[2][3][6]
Crucially, the this compound-DNA adducts are recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery.[1][7] However, this compound traps the NER complex on the DNA, leading to abortive repair.[7][8] This flawed repair process results in the accumulation of persistent single-strand and double-strand DNA breaks (DSBs), S-phase cell cycle arrest, and ultimately, apoptosis.[1][2][9] Given that this DNA-damaging activity is central to its therapeutic effect, robust methods for its assessment are critical for preclinical and clinical research. These notes provide detailed protocols for key techniques used to quantify and characterize this compound-induced DNA damage.
Mechanism of this compound-Induced DNA Damage
This compound's action begins with its binding to DNA, which initiates a series of cellular responses culminating in cell death. The process involves the activation of multiple DNA damage sensing and repair pathways, including ATR, ATM, and DNA-PK.[1][8] The accumulation of DSBs is a key event, marked by the phosphorylation of histone H2AX (γH2AX).[8][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's activity and its effect on DNA damage markers in various cancer cell lines.
Table 1: this compound In Vitro Cytotoxicity
| Cell Line (Cancer Type) | IC50 (nM) | Notes | Reference |
|---|---|---|---|
| H1048 (SCLC) | 0.157 | 72-hour exposure. | [11] |
| SCLC Panel (21 lines) | Median: 0.46 | Range: 0.06–1.83 nM. | [10] |
| A549 (Lung) | Low nM range | 72-hour exposure. | [3] |
| A673 (Ewing Sarcoma) | Low nM range | 72-hour exposure. | [3] |
| HCT-116 (Colon) | Low nM range | 72-hour exposure. | [3] |
| MDA-MB-231 (Breast) | Low nM range | 72-hour exposure. |[3] |
Table 2: Quantification of this compound-Induced DNA Damage
| Assay | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| Comet Assay | DMS 114 (SCLC) | 1 nM this compound, 6h | Significant increase in average tail length. | [8] |
| Comet Assay | MPM Cell Lines | 2.5x & 5x IC50, 24h | Significant increase in % DNA in tail. | [12] |
| γH2AX Induction | SCLC Cell Lines | 0.9 nM this compound, 24-48h | Marked increase in γH2AX protein levels. | [10] |
| γH2AX Induction | NCI-H1341 (SCLC) | 1 nM this compound, 1-6h | Greatest γH2AX induction observed in S-phase cells. | [8] |
| DNA Fiber Analysis | DMS 114 (SCLC) | This compound | 3-fold suppression of replication fork initiation. | [8] |
| Western Blot | SCLC Cell Lines | 0.9 nM this compound, 24-48h | Increased phospho-CHK1 (S345) & phospho-RPA32 (S4/S8). |[10] |
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13] Under alkaline conditions, damaged DNA containing fragments and breaks migrates further out of the nucleus during electrophoresis, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.[12][13]
Protocol:
-
Cell Treatment: Plate cells and allow them to attach overnight. Treat with desired concentrations of this compound (e.g., 1 nM to 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 24, or 48 hours).[8][12]
-
Cell Harvesting:
-
Terminate treatment by aspirating the media and washing cells with ice-cold PBS.
-
Harvest cells via trypsinization, then neutralize with complete media.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold PBS to a concentration of ~1x10^5 cells/mL. Keep on ice.[14]
-
-
Slide Preparation:
-
Melt 1% low melting point (LMP) agarose in a water bath and maintain at 37°C.
-
Mix approximately 10,000 cells (in ~10-20 µL of PBS) with ~100 µL of the 1% LMP agarose.
-
Quickly pipette the cell/agarose mixture onto a pre-coated comet assay slide and cover with a coverslip.
-
Allow the agarose to solidify by placing the slide on a chilled plate for 5-10 minutes.[15]
-
-
Lysis:
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slide from the lysis buffer and place it in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes in the buffer.[14]
-
Apply voltage (e.g., ~0.7 V/cm, typically 20-25V) for 20-30 minutes. All steps should be performed in dim light to prevent artifactual DNA damage.[14][15]
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slide and wash it gently 2-3 times with Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green, propidium iodide) and incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per sample.
-
Use specialized software (e.g., CometScore, ImageJ) to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.[13]
-
γH2AX Foci Formation Assay
This assay is the gold standard for detecting DNA double-strand breaks (DSBs). Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX.[16] Antibodies specific to γH2AX allow for the visualization of these sites as distinct nuclear foci via immunofluorescence microscopy or quantification by flow cytometry.[16][17]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound and controls as described previously.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 5% goat serum in PBS) for 1 hour at room temperature.[17]
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.
-
Wash cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash one final time with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of γH2AX foci per nucleus using software like ImageJ or CellProfiler. A cell is often considered positive if it contains >5-10 distinct foci.
-
DNA Fiber Analysis
This single-molecule technique is used to visualize DNA replication dynamics.[18] By sequentially pulse-labeling replicating cells with two different halogenated nucleosides (e.g., CldU and IdU), one can directly measure replication fork speed, origin firing, and fork stalling or collapse induced by DNA damaging agents like this compound.[8][19]
Protocol:
-
Pulse Labeling:
-
Culture cells to ~70-80% confluency.
-
Aspirate media and add pre-warmed media containing the first label, 5-chloro-2'-deoxyuridine (CldU), at a concentration of 25-50 µM. Incubate for 20-30 minutes.[19]
-
Remove the CldU-containing media, wash cells quickly with warm PBS.
-
Add pre-warmed media containing the second label, 5-iodo-2'-deoxyuridine (IdU), at a concentration of 100-250 µM. This compound can be added concurrently with the IdU label. Incubate for another 20-30 minutes.[19]
-
-
Cell Lysis and DNA Spreading:
-
Harvest cells by trypsinization and resuspend in PBS. Count the cells and dilute to ~1-2 x 10^6 cells/mL.
-
Take a small volume of cell suspension (~2 µL, containing 2,000-5,000 cells) and mix with ~8 µL of spreading buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
Allow the cells to lyse for 6-8 minutes at room temperature.
-
Tilt the slide at a 15-45 degree angle to allow the DNA-containing lysate to slowly run down the slide, stretching the DNA fibers.
-
Let the slide air dry completely.
-
-
Fixation and Denaturation:
-
Fix the dried DNA fibers with a 3:1 mixture of methanol and acetic acid for 10 minutes. Air dry.
-
Denature the DNA by immersing the slide in 2.5 M HCl for 60-80 minutes at room temperature.
-
Wash the slides extensively with PBS to neutralize the acid.
-
-
Immunostaining:
-
Block the slides with 1-5% BSA in PBS for 1 hour.
-
Perform sequential incubations with primary antibodies to detect the labels. Use a rat anti-BrdU antibody for CldU and a mouse anti-BrdU antibody for IdU. Incubate for 1-2 hours.
-
Wash with PBS.
-
Incubate with corresponding fluorophore-conjugated secondary antibodies (e.g., anti-rat Alexa Fluor 594 for CldU, anti-mouse Alexa Fluor 488 for IdU) for 1 hour in the dark.
-
-
Imaging and Analysis:
-
Wash, dry, and mount the slides.
-
Image using a fluorescence microscope. Capture images of long, well-spread fibers.
-
Measure the lengths of the CldU (red) and IdU (green) tracts using ImageJ. At least 100 individual fibers should be measured per condition.
-
Analyze the data to determine fork speed (µm/min), the frequency of stalled forks (only CldU tract), new origin firing (only IdU tract), and fork asymmetry. A significant decrease in the length of the second label (IdU) tract in this compound-treated cells indicates replication fork slowing or stalling.[8]
-
References
- 1. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Trabectedin and this compound derail transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - Kundu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 16. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dnafiberanalysis.com [dnafiberanalysis.com]
- 19. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lurbinectedin Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for preclinical studies involving lurbinectedin in combination with other anticancer agents. The following sections detail the mechanism of action, summarize key preclinical and clinical data, and provide detailed protocols for essential in vitro and in vivo experiments.
Introduction to this compound
This compound (Zepzelca®) is an alkylating agent that binds to the minor groove of DNA, leading to a cascade of events that culminate in tumor cell apoptosis.[1][2] Its primary mechanism of action involves the inhibition of active transcription by stalling RNA polymerase II, which is particularly effective in tumors addicted to transcription.[3][4] This unique mechanism provides a strong rationale for combining this compound with other chemotherapeutic agents and targeted therapies to achieve synergistic antitumor effects.[2]
This compound Combination Therapy: Preclinical and Clinical Data Summary
This compound has been investigated in combination with various anticancer agents, demonstrating promising results in both preclinical models and clinical trials, particularly in small cell lung cancer (SCLC).
This compound in Combination with Doxorubicin
-
Rationale: Preclinical studies suggested a synergistic effect when this compound is combined with doxorubicin.[5]
-
Clinical Data Summary: A Phase 1b study in patients with advanced solid tumors, including SCLC, established a recommended dose and showed promising antitumor activity.[6] However, the subsequent Phase 3 ATLANTIS trial did not meet its primary endpoint of significantly improving overall survival (OS) in relapsed SCLC compared to standard of care, though it did demonstrate a more favorable safety profile.[7][8]
| Clinical Trial | Combination Regimen | Cancer Type | Key Efficacy Endpoints |
| Phase 1b Expansion Cohort | This compound 2.0 mg/m² + Doxorubicin 40 mg/m² q3wk | Relapsed SCLC | ORR: 36% Median DoR: 5.2 months Median PFS: 3.3 months Median OS: 7.9 months[6] |
| Phase 3 ATLANTIS | This compound 2.0 mg/m² + Doxorubicin 40 mg/m² q3wk | Relapsed SCLC | Median OS: 8.6 months (vs. 7.6 months in control arm)[8] |
This compound in Combination with Irinotecan
-
Rationale: Preclinical data indicated a strong synergistic antitumor activity between this compound and irinotecan.[9][10][11]
-
Clinical Data Summary: A Phase 1b/2 trial in patients with relapsed SCLC demonstrated significant clinical activity with a manageable safety profile. The combination showed a high overall response rate (ORR) and a promising median progression-free survival (PFS).[9][10]
| Clinical Trial | Combination Regimen | Cancer Type | Key Efficacy Endpoints |
| Phase 1b/2 (NCT02611024) | This compound 2.0 mg/m² (Day 1) + Irinotecan 75 mg/m² (Days 1 & 8) q3wk | Relapsed SCLC | ORR: 62% Median PFS: 6.2 months[9] |
| Phase 2 Expansion Cohort | This compound 2.0 mg/m² (Day 1) + Irinotecan 75 mg/m² (Days 1 & 8) q3wk | Relapsed SCLC (CTFI >30 days) | ORR: 52.7% Median DoR: 7.6 months Median PFS: 5.0 months Median OS: 12.7 months[5] |
This compound in Combination with Immune Checkpoint Inhibitors (Atezolizumab)
-
Rationale: this compound's ability to modulate the tumor microenvironment provides a strong basis for combination with immune checkpoint inhibitors like the anti-PD-L1 antibody, atezolizumab.[12][13]
-
Clinical Data Summary: The Phase 3 IMforte trial showed that this compound in combination with atezolizumab as first-line maintenance therapy for extensive-stage SCLC (ES-SCLC) significantly improved both PFS and OS compared to atezolizumab alone.[14][15][16][17]
| Clinical Trial | Combination Regimen | Cancer Type | Key Efficacy Endpoints |
| Phase 3 IMforte (NCT05091567) | This compound 3.2 mg/m² q3wk + Atezolizumab 1200 mg q3wk | ES-SCLC (1L Maintenance) | Median PFS: 5.4 months (vs. 2.1 months with atezolizumab alone) Median OS: 13.2 months (vs. 10.6 months with atezolizumab alone)[10][15] |
This compound in Combination with PARP Inhibitors
-
Rationale: this compound induces DNA double-strand breaks that are repaired by homologous recombination (HR).[18] Combining it with PARP inhibitors, which block an alternative DNA repair pathway, can lead to synthetic lethality in cancer cells.[18][19]
-
Preclinical Data Summary: In vitro studies in breast cancer cell lines have shown a synergistic effect when this compound is combined with PARP inhibitors like olaparib, regardless of the BRCA1 status of the cells.[18]
| Preclinical Study | Cell Lines | Combination | Key Findings |
| Abstract 2520, AACR 2015 | MCF-7, MDA-MB-231, HCC-1937, MDA-MB-436 (Breast Cancer) | This compound + Olaparib/BMN-673 | Synergistic cell killing (Combination Index < 1) observed in all cell lines.[18] |
Experimental Protocols
In Vitro Cell Viability Assays
This protocol is adapted for a 96-well plate format and is a colorimetric assay for assessing cell metabolic activity.[13][20][21][22][23]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, the combination drug, and the combination of both for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
This protocol is based on the quantification of ATP, an indicator of metabolically active cells.[1][6][12][19][24]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and combination drug(s)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, the combination drug, and the combination of both for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and analyze for synergy as described for the MTT assay.
In Vivo Subcutaneous Xenograft Model
This protocol describes a general procedure for establishing subcutaneous tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound combination therapies.[8][14][25][26][27]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
Cancer cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can enhance tumor take rate)
-
This compound and combination drug(s) formulated for in vivo administration
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in a mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound combination).
-
Treatment Administration: Administer the treatments as per the planned dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Efficacy Evaluation: Measure tumor volume with calipers two to three times a week using the formula: Volume = (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group. Statistically analyze the differences in tumor growth and survival between the groups.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the core mechanism of action of this compound.
Caption: this compound's mechanism of action.
This compound and PARP Inhibitor Combination
This diagram illustrates the synergistic mechanism of this compound and PARP inhibitors.
Caption: Synergistic action of this compound and PARP inhibitors.
Experimental Workflow for Combination Therapy Evaluation
This diagram outlines a typical experimental workflow for evaluating a this compound combination therapy.
Caption: Workflow for preclinical evaluation of combination therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Unveiling the Mechanism of this compound's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pharmamar.com [pharmamar.com]
- 5. research.unipd.it [research.unipd.it]
- 6. Efficacy and safety of this compound and doxorubicin in relapsed small cell lung cancer. Results from an expansion cohort of a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trabectedin and this compound: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 9. ilcn.org [ilcn.org]
- 10. Results of a Phase 2 Study Evaluating this compound and Irinotecan in Relapsed SCLC Patients With Chemotherapy-Free Interval >30 Days - Conference Correspondent [conference-correspondent.com]
- 11. ascopubs.org [ascopubs.org]
- 12. lenus-healthcare.com [lenus-healthcare.com]
- 13. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. onclive.com [onclive.com]
- 17. PharmaMar's this compound Combination Therapy: A Breakthrough in ES-SCLC Treatment and a Compelling Investment Play [ainvest.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 21. Safety and Efficacy of the Combination this compound plus Doxorubicin from a Phase 1b Trial in Patients with Advanced/Metastatic Soft-Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pharmamar.com [pharmamar.com]
- 24. Pharma Mar S A : Q125 (INFORME MARZO 2025 en) | MarketScreener India [in.marketscreener.com]
- 25. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 26. yeasenbio.com [yeasenbio.com]
- 27. StarrLab - Xenografts [sites.google.com]
Application Notes and Protocols for Evaluating Synergy Between Lurbinectedin and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the synergistic potential of Lurbinectedin when used in combination with other therapeutic agents. Detailed protocols for key in vitro assays, data analysis, and visualization of cellular pathways are included to facilitate the design and execution of robust preclinical studies.
Introduction to this compound and Combination Therapy
This compound (Zepzelca®) is a potent anticancer agent that acts as a selective inhibitor of oncogenic transcription.[1][2] Its mechanism of action involves binding to DNA, which stalls RNA polymerase II, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.[3][4][5] this compound has also been shown to modulate the tumor microenvironment by affecting tumor-associated macrophages (TAMs).[1][6][7] Given its unique multimodal mechanism, there is a strong rationale for combining this compound with other anticancer drugs to achieve synergistic effects and overcome drug resistance.[1][8][9] Preclinical and clinical studies have explored combinations with various agents, including DNA damaging agents, topoisomerase inhibitors, and immune checkpoint inhibitors, demonstrating the potential for enhanced efficacy.[1][10][11][12][13]
Core Methodologies for Synergy Evaluation
The quantitative assessment of drug interactions is crucial for the rational development of combination therapies. The most common methods employed are the checkerboard assay, isobologram analysis, and the calculation of the Combination Index (CI).
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to screen for synergistic, additive, or antagonistic effects of two drugs over a range of concentrations.[14][15][16][17][18]
Experimental Protocol: Checkerboard Assay
Objective: To determine the in vitro interaction between this compound and a partner agent in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Partner agent stock solution
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner agent in complete cell culture medium. Typically, a 2-fold serial dilution is performed horizontally for this compound and vertically for the partner agent.
-
Drug Addition: Add the diluted drugs to the corresponding wells of the 96-well plate containing the cells. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Convert the raw data to percentage of cell viability relative to the untreated control. This data will be used for isobologram analysis and CI calculation.
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize and quantify drug interactions.[19][20][21][22] An isobole is a line connecting the concentrations of two drugs that produce the same level of effect (e.g., 50% inhibition of cell growth, IC50).
Protocol for Generating an Isobologram:
-
Determine IC50 values: From the checkerboard assay data, determine the IC50 value for this compound alone and the partner agent alone.
-
Plot the axes: Create a 2D graph with the concentration of this compound on the x-axis and the concentration of the partner agent on the y-axis.
-
Plot the IC50 values: Plot the IC50 of this compound on the x-axis and the IC50 of the partner agent on the y-axis.
-
Draw the line of additivity: Connect these two points with a straight line. This line represents the expected additive effect.
-
Plot the combination data: For each combination of this compound and the partner agent that results in 50% cell viability, plot the corresponding concentrations on the graph.
-
Interpret the results:
-
Synergy: If the data points for the combination fall below the line of additivity.
-
Additivity: If the data points fall on the line.
-
Antagonism: If the data points fall above the line.
-
Combination Index (CI) Method
The Combination Index (CI) method, developed by Chou and Talalay, provides a quantitative measure of the degree of drug interaction.[3][4][14][23][24]
Protocol for CI Calculation:
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the concentration of Drug 1 alone that produces a certain effect (e.g., x% inhibition).
-
(Dx)₂ is the concentration of Drug 2 alone that produces the same effect.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce that same effect.
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Specialized software like CompuSyn can be used to automatically calculate CI values from experimental data.[4][24]
Data Presentation: Summary of Preclinical and Clinical Synergy
The following tables summarize the quantitative data from various studies evaluating the synergy of this compound with other agents.
Table 1: In Vitro Synergy of this compound Combinations
| Combination Agent | Cell Line | Method | Endpoint | Result | Reference |
| ONC201 | H1048 (SCLC) | Combination Index | Cell Viability | Potent Synergy (CI at 0.16 µM ONC201 and 0.05 nM this compound) | [25] |
| Irinotecan | Pancreatic Cancer Cell Lines | Cell Viability | Synergistic Killing | Synergistic | [11][26] |
| Irinotecan + 5-FU | Pancreatic Cancer Cell Lines | Cell Viability | Highly Efficient Killing | Synergistic | [11][26] |
| Berzosertib (ATR inhibitor) | SCLC Cell Lines | Combination Screen | Cell Viability | Maximal Synergy | [27] |
Table 2: Clinical Efficacy of this compound Combinations in Small Cell Lung Cancer (SCLC)
| Combination Agent | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Doxorubicin | Relapsed SCLC (sensitive disease) | 50% | 5.7 months | 11.5 months | [28][29] |
| Doxorubicin | Relapsed SCLC (resistant disease) | 10% | 1.3 months | 4.6 months | [28] |
| Irinotecan | Relapsed SCLC | 61.5% | 6.2 months | 8.08 months | [2][15] |
| Paclitaxel | Advanced SCLC | 71% | - | - | [12] |
| Atezolizumab | Extensive-Stage SCLC (1st-line maintenance) | - | 5.4 months | 13.2 months | [8][9][30][31] |
Visualizing Mechanisms and Workflows
Signaling Pathways
This compound's Mechanism of Action and Impact on DNA Damage Response
This compound binds to GC-rich regions in the DNA minor groove, leading to the stalling of RNA Polymerase II.[5] This event triggers a cascade of DNA damage responses, including the activation of ATR, ATM, and DNA-PK, and increased expression of γH2AX and PARP1, ultimately leading to S-phase cell cycle arrest and apoptosis.[1][27][32]
References
- 1. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Effects of the Anti-Tumor Agents Trabectedin and this compound on Immune Cells of the Tumor Microenvironment [frontiersin.org]
- 8. targetedonc.com [targetedonc.com]
- 9. esmo.org [esmo.org]
- 10. Phase I study of this compound in combination with weekly paclitaxel with or without bevacizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Synergistic Combination Therapy of this compound with Irinotecan and 5-Fluorouracil in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.unipd.it [research.unipd.it]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 17. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 20. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 23. Calculation of the Combination Index (CI) [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Preclinical Synergistic Combination Therapy of this compound with Irinotecan and 5-Fluorouracil in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. embopress.org [embopress.org]
- 28. Efficacy and safety of this compound and doxorubicin in relapsed small cell lung cancer. Results from an expansion cohort of a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. targetedonc.com [targetedonc.com]
- 30. ilcn.org [ilcn.org]
- 31. You are being redirected... [pharmamar.com]
- 32. researchgate.net [researchgate.net]
Lurbinectedin for Relapsed Small Cell Lung Cancer: Application Notes and Protocols
These application notes provide a comprehensive overview of lurbinectedin treatment protocols for relapsed Small Cell Lung Cancer (SCLC) based on key clinical trial data. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of this compound.
Mechanism of Action
This compound is a synthetic, marine-derived drug that functions as a selective inhibitor of oncogenic transcription.[1][2][3] Its primary mechanism involves binding to the minor groove of DNA, particularly in GC-rich regions, which are often found in gene promoters.[4] This interaction leads to the stalling and degradation of RNA polymerase II, thereby inhibiting the transcription of genes essential for tumor cell proliferation and survival.[2][5] In SCLC, this compound has been shown to specifically downregulate the expression of key transcription factors like ASCL1 and NEUROD1, which are critical for the tumorigenesis of certain SCLC subtypes.[2] Furthermore, this compound can modulate the tumor microenvironment by exerting cytotoxic effects on tumor-associated macrophages (TAMs).[4] This multifaceted mechanism, encompassing direct DNA damage, transcription inhibition, and immune microenvironment modulation, ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2][4]
Clinical Trial Data for this compound in Relapsed SCLC
The following tables summarize the efficacy and safety data from key clinical trials of this compound in patients with relapsed SCLC.
This compound Monotherapy
A pivotal Phase 2 basket trial (NCT02454972) evaluated the efficacy and safety of this compound monotherapy in patients with SCLC who have progressed after one prior chemotherapy-containing regimen.[6][7]
| Efficacy Endpoint | Overall Population (N=105) | Sensitive Disease (CTFI ≥90 days) | Resistant Disease (CTFI <90 days) |
| Overall Response Rate (ORR) | 35.2%[6][8] | 45%[7] | 22%[7] |
| Median Duration of Response (DoR) | 5.3 months[9] | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | 3.5 months[8] | Not Reported | Not Reported |
| Median Overall Survival (OS) | 9.3 months[7][8] | Not Reported | Not Reported |
| Disease Control Rate (DCR) | 68.6%[7] | Not Reported | Not Reported |
CTFI: Chemotherapy-Free Interval
This compound in Combination with Irinotecan
A Phase 1b/2 study (NCT02611024) investigated this compound in combination with irinotecan for patients with relapsed SCLC.[10][11]
| Efficacy Endpoint | Patients with CTFI >30 days (N=74) |
| Overall Response Rate (ORR) | 52.7%[10] |
| Median Duration of Response (DoR) | 7.6 months[10] |
| Median Progression-Free Survival (PFS) | 5.0 months[10] |
| Median Overall Survival (OS) | 12.7 months[10] |
| 12-month OS Rate | 52.0%[10] |
This compound in Combination with Doxorubicin (ATLANTIS Trial)
The Phase III ATLANTIS trial (NCT02566993) compared this compound plus doxorubicin to physician's choice of topotecan or CAV (cyclophosphamide, doxorubicin, and vincristine) in the second-line setting for SCLC.[8][9] While the trial did not meet its primary endpoint of improving overall survival in the overall population, the combination showed a better safety profile.[8]
Experimental Protocols
Patient Eligibility Criteria (General)
The following are general eligibility criteria based on the reviewed clinical trials. Specific trials may have variations.
-
Diagnosis: Pathologically confirmed Small Cell Lung Cancer (SCLC).
-
Prior Treatment: Disease progression on or after one platinum-based chemotherapy regimen.[6][10][11]
-
Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 2 or lower.[6]
-
Metastases: Absence of brain metastases, or controlled brain metastases.[6][10][11]
-
Organ Function: Adequate hematological, renal, and hepatic function.[6] Specifically, baseline absolute neutrophil count (ANC) ≥ 1,500 cells/mm³ and platelet count ≥ 100,000/mm³.[12][13]
This compound Administration Protocol
Monotherapy Dosing:
-
The recommended dosage of this compound is 3.2 mg/m² administered as a 60-minute intravenous infusion every 21 days.[12][14] This cycle is repeated until disease progression or unacceptable toxicity.[12][14]
Combination Therapy Dosing:
-
With Irinotecan: this compound 2.0 mg/m² on day 1 and irinotecan 75 mg/m² on days 1 and 8 of a 21-day cycle, with primary G-CSF prophylaxis.[8][10]
Premedication:
-
To prevent nausea and vomiting, premedication with a corticosteroid (e.g., dexamethasone 8 mg intravenously) and a serotonin antagonist (e.g., ondansetron 8 mg intravenously) is recommended, especially for the first cycle.[13][14]
Dose Modifications for Adverse Reactions:
| Adverse Reaction | Severity | Action |
| Neutropenia | Grade 4 or any grade febrile neutropenia | Withhold until ANC ≥1,500/mm³. Resume at a reduced dose. G-CSF prophylaxis may be used as an alternative to dose reduction for isolated Grade 4 neutropenia.[14] |
| Thrombocytopenia | Grade 3 with bleeding or Grade 4 | Withhold until platelets ≥100,000/mm³. Resume at a reduced dose.[14] |
| Hepatotoxicity | Grade 2 | Withhold until ≤Grade 1. Resume at the same dose.[13] |
| Grade ≥3 | Withhold until ≤Grade 1. Resume at a reduced dose or permanently discontinue.[13] |
Dose Reduction Schedule:
-
If a patient is unable to tolerate 2.0 mg/m² or requires a dose delay of more than two weeks, this compound should be permanently discontinued.[13][14]
Safety and Tolerability
The most common treatment-related adverse events (TRAEs) associated with this compound are hematological.[8] In the Phase 2 monotherapy trial, the most frequent Grade 3/4 TRAEs were neutropenia (46%), leukopenia (29%), anemia (9%), and thrombocytopenia (7%).[8] Febrile neutropenia has also been reported.[12] Non-hematological toxicities are generally mild to moderate and include fatigue, nausea, and transient elevations in liver enzymes.[8][12] The safety profile of this compound in combination with other cytotoxic agents, such as irinotecan, is manageable with appropriate supportive care, including the use of G-CSF.[10]
References
- 1. Unveiling the Mechanism of this compound's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. This compound as second-line treatment for patients with small-cell lung cancer: a single-arm, open-label, phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Results of a Phase 2 Study Evaluating this compound and Irinotecan in Relapsed SCLC Patients With Chemotherapy-Free Interval >30 Days - Conference Correspondent [conference-correspondent.com]
- 11. ascopubs.org [ascopubs.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
- 14. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols: Assaying the Effects of Lurbinectedin on Macrophage Activity in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurbinectedin is a synthetic alkaloid anti-tumor agent that functions by binding to DNA, which leads to a cascade of events culminating in cell death.[1] Approved for treating metastatic small-cell lung cancer, its mechanism extends beyond direct cytotoxicity to cancer cells.[2][3] this compound significantly modulates the tumor microenvironment (TME), with a pronounced impact on tumor-associated macrophages (TAMs).[2][4] TAMs are a critical component of the TME, often promoting tumor growth, angiogenesis, and immunosuppression.[5][6] this compound has been shown to selectively induce apoptosis in monocytes and macrophages, inhibit the production of inflammatory mediators, and repolarize macrophages towards a pro-inflammatory, anti-tumor phenotype.[5][7][8]
These application notes provide a summary of this compound's effects on macrophage activity and detailed protocols for assaying these effects, enabling researchers to investigate its immunomodulatory properties further.
Mechanism of Action: this compound's Impact on Macrophages
This compound exerts a multi-faceted effect on mononuclear phagocytes. Its primary action is the inhibition of active transcription by binding to DNA, which stalls RNA polymerase II and generates DNA breaks, ultimately leading to apoptosis.[2][9] This is particularly effective against monocytes and macrophages.[10] Beyond inducing cell death, this compound alters the functional state of surviving macrophages. It triggers a pro-inflammatory phenotype by activating specific metabolic and signaling pathways, including the STING-IFN pathway, which can lead to an increase in M1 macrophages and a decrease in immunosuppressive M2 macrophages within the tumor.[8][11] This reprogramming alleviates the immunosuppressive TME and can enhance anti-tumor immune responses.[5]
Caption: this compound's mechanism of action on macrophages.
Application Notes & Data Summary
This compound's interaction with macrophages has been quantified across several preclinical models. Key findings are summarized below to provide researchers with expected outcomes and dosage information.
Table 1: In Vitro Cytotoxicity of this compound on Human Monocytes
| Parameter | Value | Cell Type | Exposure Time | Reference |
|---|---|---|---|---|
| IC50 | 5-10 nM | Human Purified Monocytes | 24 hours | [10] |
| Viability Reduction | ~50% | Human Purified Monocytes | 24 hours (at 10 nM) | [9] |
| Viability Reduction | ~75% | Human Purified Monocytes | 48 hours (at 10 nM) | [9] |
| Apoptosis Induction | Caspase-8 Dependent | Human Purified Monocytes | Not Specified |[9][10] |
Table 2: Effects of this compound on Macrophage Function and Tumor Microenvironment
| Effect | Model System | Key Findings | Reference |
|---|---|---|---|
| TAM Depletion | Pancreatic & Fibrosarcoma Mouse Models | Significant reduction in F4/80+ tumor-associated macrophages. | [10][12][13] |
| Monocyte Depletion | Mouse Models | Significant and selective decrease in circulating monocytes. | [5][9] |
| Macrophage Polarization | SCLC Mouse Models | Increased M1 macrophages and decreased immunosuppressive M2 macrophages in tumors. | [8] |
| Cytokine Inhibition | Human Monocytes (in vitro) | Significant inhibition of CCL2, CXCL8, and VEGF production. | [5][9][10] |
| Angiogenesis Inhibition | Mouse Tumor Models | Reduced density of tumor vessels. | [4][5] |
| Gene Expression | Human Monocytes (in vitro) | Strong inhibition of the Rho GTPase pathway, impacting adhesion and migration. |[9] |
Experimental Protocols
The following protocols provide detailed methodologies to assess the key effects of this compound on macrophage activity.
Protocol 1: Macrophage Viability and Apoptosis Assay
This protocol determines the cytotoxic effect of this compound on macrophages using a standard viability dye and flow cytometry.
Caption: Workflow for Macrophage Viability and Apoptosis Assay.
A. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Ficoll-Paque PLUS
-
MACS CD14 MicroBeads
-
RPMI-1640 medium with 10% FBS
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
B. Protocol Steps
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Culture CD14+ monocytes in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate them into macrophages (M0). Change the medium every 2-3 days.
-
Cell Plating: Harvest the differentiated macrophages and seed them in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 100 nM) in culture medium. Replace the medium in the wells with the this compound dilutions or a vehicle control (DMSO). Incubate for 24 or 48 hours.
-
Staining: After incubation, harvest the cells. Wash with cold PBS and then resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. Calculate the IC50 value from the dose-response curve.
Protocol 2: Macrophage Polarization Assay
This protocol assesses the ability of this compound to alter macrophage polarization by analyzing the expression of key M1 and M2 surface markers.
Caption: Workflow for Macrophage Polarization Assay.
A. Materials
-
Differentiated M0 macrophages
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
IL-4 (Interleukin-4) and IL-13 (Interleukin-13)
-
This compound
-
Fluorochrome-conjugated antibodies: anti-human CD86 (M1 marker), anti-human CD206 (M2 marker), and corresponding isotype controls.
-
Flow cytometer
B. Protocol Steps
-
Macrophage Generation: Generate M0 macrophages from primary monocytes as described in Protocol 1.
-
Polarization and Treatment: Seed M0 macrophages in a 24-well plate. To induce polarization, replace the medium with fresh medium containing:
-
M1 Polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
M0 Control: Medium only.
-
-
Simultaneously, add this compound (at a non-toxic concentration, e.g., 5 nM) or a vehicle control to the respective wells. Incubate for 48 hours.
-
Cell Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain with fluorescently labeled anti-CD86 and anti-CD206 antibodies for 30 minutes on ice, protected from light. Use isotype controls to set gates.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD86+ cells and CD206+ cells in the this compound-treated groups compared to the vehicle controls for each polarization condition.[14]
Protocol 3: Cytokine Secretion Profiling
This protocol measures the effect of this compound on the secretion of key cytokines and chemokines from macrophages.
Caption: Workflow for Cytokine Secretion Profiling.
A. Materials
-
Differentiated macrophages
-
LPS
-
This compound
-
ELISA kits or Multiplex Bead-Based Immunoassay (e.g., Luminex) for target cytokines (e.g., CCL2, CXCL8, TNF-α, IL-10, IL-1β).[15][16]
-
Plate reader or multiplex array reader
B. Protocol Steps
-
Cell Culture: Plate differentiated macrophages in a 24-well plate and allow them to adhere.
-
Stimulation and Treatment: Pre-treat the macrophages with various concentrations of this compound or vehicle for 2 hours. Then, stimulate the cells with 100 ng/mL LPS to induce an inflammatory response.
-
Supernatant Collection: Incubate for 24 hours. After incubation, collect the culture supernatants and centrifuge at 1,000 x g for 10 minutes to pellet any cells or debris.
-
Cytokine Measurement: Perform ELISA or a multiplex bead assay on the clarified supernatants according to the manufacturer's instructions to quantify the concentration of target cytokines.[15]
-
Data Analysis: Generate dose-response curves for the inhibition of each cytokine by this compound. Compare the levels of secreted cytokines between this compound-treated and vehicle-treated cells.
Protocol 4: Macrophage Phagocytosis Assay
This protocol evaluates whether this compound treatment affects the phagocytic capacity of macrophages.[17]
Caption: Workflow for Macrophage Phagocytosis Assay.
A. Materials
-
Differentiated macrophages
-
This compound
-
Fluorescently labeled particles (e.g., pHrodo™ Red E. coli BioParticles™, which fluoresce only in the acidic environment of the phagosome, or CFSE-labeled tumor cells).
-
Flow cytometer and/or fluorescence microscope
B. Protocol Steps
-
Cell Culture: Seed differentiated macrophages in a 24-well plate at 1 x 10⁵ cells/well.
-
This compound Treatment: Treat the macrophages with a non-toxic concentration of this compound or vehicle control for 24 hours.
-
Phagocytosis: After treatment, replace the medium. Add fluorescently labeled particles to the cells according to the manufacturer's recommendation (or labeled tumor cells at a 1:5 macrophage-to-cell ratio).
-
Incubation: Incubate for 2-4 hours at 37°C to allow phagocytosis to occur.
-
Washing: Gently wash the cells three times with cold PBS to remove any particles that have not been internalized.
-
Analysis by Flow Cytometry: Harvest the cells by scraping. Analyze the percentage of fluorescent macrophages and the mean fluorescence intensity (MFI) using a flow cytometer. An increase in fluorescence indicates phagocytosis.
-
(Optional) Analysis by Microscopy: For visualization, plate macrophages on glass coverslips. After the washing step, fix the cells with 4% paraformaldehyde, stain nuclei with DAPI, and visualize under a fluorescence microscope.[18]
Logical Summary of Effects
This compound's anti-tumor activity is not solely dependent on its direct effect on cancer cells but is significantly amplified by its remodeling of the tumor microenvironment, particularly through its actions on macrophages.
Caption: Logical flow of this compound's macrophage-mediated effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | this compound in small cell lung cancer [frontiersin.org]
- 4. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of the Anti-Tumor Agents Trabectedin and this compound on Immune Cells of the Tumor Microenvironment [frontiersin.org]
- 6. In Vitro Assay to Study Tumor-Macrophage Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunometabolic actions of trabectedin and this compound on human macrophages: relevance for their anti-tumor activity [frontiersin.org]
- 8. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer [scholarworks.indianapolis.iu.edu]
- 9. This compound reduces tumour-associated macrophages and the inflammatory tumour microenvironment in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Immunometabolic actions of trabectedin and this compound on human macrophages: relevance for their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces depletion of tumor-associated macrophages, an essential component of its in vivo synergism with gemcitabine, in pancreatic adenocarcinoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing Lurbinectedin-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry
For Immediate Distribution
[City, State] – [Date] – In the landscape of oncology drug development, understanding the cellular mechanisms of novel therapeutics is paramount. Lurbinectedin (Zepzelca®), a potent anti-cancer agent, has demonstrated significant efficacy in treating certain malignancies, including small cell lung cancer (SCLC). Its mechanism of action involves binding to DNA, which consequently stalls DNA replication and transcription, leading to cell cycle arrest and apoptosis. This application note provides detailed protocols for utilizing flow cytometry to analyze and quantify this compound-induced cell cycle arrest, a critical step in preclinical and clinical research.
Introduction to this compound and Cell Cycle Regulation
This compound is a synthetic analogue of a marine-derived compound that exerts its cytotoxic effects by forming adducts in the minor groove of DNA. This interaction with the genetic material interferes with the activity of DNA-dependent enzymes, such as RNA polymerase II, leading to the inhibition of transcription.[1][2] This disruption of essential cellular processes triggers DNA damage responses and ultimately results in cell cycle arrest, primarily in the S and G2/M phases, followed by apoptosis.[1][3]
Flow cytometry is a powerful technique for cell cycle analysis, enabling the high-throughput quantification of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This is typically achieved by staining the cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). By analyzing the fluorescence intensity of a large population of cells, researchers can precisely determine the percentage of cells in each phase, providing a quantitative measure of drug-induced cell cycle arrest.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following tables summarize the effects of this compound on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: this compound-Induced Cell Cycle Arrest in Malignant Pleural Mesothelioma (MPM) Cell Lines
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| MPM-1 | Control (Untreated) | 65.2 | 23.5 | 11.3 |
| This compound (2.5x IC50, 24h) | 48.7 | 42.1 | 9.2 | |
| MPM-2 | Control (Untreated) | 58.9 | 28.4 | 12.7 |
| This compound (2.5x IC50, 24h) | 42.3 | 49.8 | 7.9 |
Data adapted from a study on the preclinical efficacy of this compound in malignant pleural mesothelioma.[4]
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The following diagram illustrates the key molecular events initiated by this compound that lead to cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action leading to cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., SCLC or other susceptible cell lines) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). A time-course experiment is recommended to determine the optimal time point for observing maximal cell cycle arrest.
Protocol 2: Cell Preparation for Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the culture medium, wash the cells with phosphate-buffered saline (PBS), and detach them using a gentle dissociation reagent like trypsin-EDTA. Neutralize the trypsin with complete medium.
-
-
Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[5]
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with cold PBS to rehydrate the cells.
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[6] The RNase A is crucial to degrade any double-stranded RNA that might otherwise be stained by the propidium iodide, ensuring that the fluorescence signal is directly proportional to the DNA content.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to propidium iodide.
-
Data Analysis: Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on the cell cycle. By employing these standardized flow cytometry methods, it is possible to obtain reliable and reproducible quantitative data on this compound-induced cell cycle arrest, contributing to a deeper understanding of its anti-cancer activity and facilitating the development of novel therapeutic strategies.
References
- 1. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocols [moorescancercenter.ucsd.edu]
Troubleshooting & Optimization
Lurbinectedin Dosage Optimization for Myelosuppression: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing lurbinectedin dosage to minimize myelosuppression. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound?
Myelosuppression is the most significant and frequent dose-limiting toxicity associated with this compound treatment.[1] This manifests as neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[1][2][3] Severe myelosuppression can lead to complications such as febrile neutropenia and sepsis.[2]
Q2: What is the approved dosage of this compound and what are the recommended dose reductions for managing myelosuppression?
The recommended dosage of this compound is 3.2 mg/m² administered as a 60-minute intravenous infusion every 21 days.[1][3] Dose adjustments are recommended for the management of adverse reactions, including myelosuppression. The recommended dose reduction schedule is as follows:
-
First Dose Reduction: 2.6 mg/m² every 21 days.
-
Second Dose Reduction: 2.0 mg/m² every 21 days.[2]
Permanently discontinue this compound in patients who are unable to tolerate a dose of 2.0 mg/m² or who require a dose delay of more than two weeks.[2]
Q3: What are the baseline and ongoing monitoring requirements to mitigate the risk of myelosuppression?
Before initiating this compound, it is crucial to assess the patient's hematological status. Treatment should only begin if the absolute neutrophil count (ANC) is at least 1,500 cells/mm³ and the platelet count is at least 100,000/mm³.[2][4] Blood counts, including neutrophil and platelet counts, should be monitored prior to each administration of this compound.[2][4]
Q4: When is the use of Granulocyte Colony-Stimulating Factor (G-CSF) recommended?
The use of G-CSF is recommended for patients who develop a neutrophil count of less than 500 cells/mm³.[2] In some clinical trials, G-CSF was administered as primary prophylaxis to reduce the risk of febrile neutropenia, particularly when this compound is used in combination with other agents.[4][5] In a phase II trial of this compound monotherapy, G-CSF was used for secondary prophylaxis or therapeutic intervention in 15.2% of patients.[6]
Q5: Are there any known biomarkers that can predict the risk of this compound-induced myelosuppression?
Currently, there are no definitively established biomarkers to predict which patients are at a higher risk of developing severe myelosuppression from this compound. However, research is ongoing. Schlafen-11 (SLFN11) has been identified as a potential predictive biomarker for a patient's overall response to DNA-damaging agents, including this compound.[5][7][8] While high SLFN11 expression is associated with greater sensitivity to the drug's anti-cancer effects, its specific correlation with the severity of myelosuppression is still under investigation.[5][9]
Troubleshooting Guides
Scenario 1: A patient/experimental subject develops Grade 4 neutropenia during a this compound cycle.
Troubleshooting Steps:
-
Withhold this compound: Immediately withhold the next dose of this compound until the neutropenia resolves to Grade 1 or less (ANC ≥ 1,500 cells/mm³).
-
Administer G-CSF: As per guidelines, administer G-CSF to help restore neutrophil counts.
-
Dose Reduction: For the subsequent cycle, resume this compound at a reduced dose (e.g., from 3.2 mg/m² to 2.6 mg/m²).[2]
-
Consider Prophylactic G-CSF: For patients who experience isolated Grade 4 neutropenia, consider the use of G-CSF as primary prophylaxis in subsequent cycles instead of a dose reduction.[2]
Scenario 2: A patient/experimental subject experiences Grade 3 thrombocytopenia with bleeding.
Troubleshooting Steps:
-
Withhold this compound: Withhold the next dose of this compound until the platelet count recovers to ≥ 100,000/mm³.
-
Dose Reduction: Upon recovery, resume this compound at a reduced dose for the next cycle.
-
Monitor for Bleeding: Closely monitor the patient for any signs of bleeding and provide supportive care as needed.
Data Presentation
Table 1: Myelosuppression Rates with Single-Agent this compound (3.2 mg/m²) in the Phase II Basket Trial (NCT02454972)
| Hematologic Adverse Event | All Grades (%) | Grade 3 (%) | Grade 4 (%) |
| Neutropenia | 71%[10] | 22%[6] | 24%[6] |
| Anemia | 74%[10] | 9%[7][11] | - |
| Thrombocytopenia | 37%[10] | 7%[7][11] | - |
| Leukopenia | 79%[10] | 29%[7][11] | - |
| Febrile Neutropenia | - | 4%[6] | - |
Table 2: Grade ≥3 Hematologic Toxicities in the Phase III ATLANTIS Trial (this compound + Doxorubicin vs. Control)
| Hematologic Adverse Event (Grade ≥3) | This compound + Doxorubicin (%) | Topotecan or CAV (%) |
| Neutropenia | 37%[12][13] | 69%[12][13] |
| Anemia | 19%[12] | 38%[12] |
| Thrombocytopenia | 14%[12][13] | 31%[12][13] |
| Febrile Neutropenia | 4%[13] | 8%[13] |
CAV: Cyclophosphamide, Doxorubicin, and Vincristine
Experimental Protocols
1. Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on Small Cell Lung Cancer (SCLC) cell lines.
Materials:
-
SCLC cell lines (e.g., H69, H526)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed SCLC cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation with Drug: Incubate the cells with this compound for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Express the results as a percentage of the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software.
2. In Vivo Efficacy Study using SCLC Patient-Derived Xenograft (PDX) Models
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in SCLC PDX models.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma mice)
-
SCLC PDX tissue
-
This compound for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
PDX Engraftment: Subcutaneously implant small fragments of SCLC PDX tumor tissue into the flanks of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound intravenously at the desired dose and schedule (e.g., 3.2 mg/m² equivalent, once every 21 days).
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring of Toxicity: Monitor the body weight of the mice as an indicator of toxicity. Perform complete blood counts at specified time points to assess myelosuppression.
-
Endpoint: Continue the treatment for a predetermined duration or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the this compound-treated group and the control group. Analyze the hematological parameters to assess the degree of myelosuppression.
Mandatory Visualizations
Caption: this compound's mechanism of action in cancer cells.
Caption: this compound's effect on hematopoiesis leading to myelosuppression.
Caption: Logical workflow for managing this compound-induced myelosuppression.
References
- 1. drugs.com [drugs.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. This compound in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. ce.mayo.edu [ce.mayo.edu]
- 8. Efficacy and toxicity of this compound in subsequent systemic therapy of extensive-stage small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLFN11, far from being limited to responding to cancer DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. ch.promega.com [ch.promega.com]
Technical Support Center: Managing Lurbinectedin-Associated Hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hepatotoxicity associated with lurbinectedin treatment.
Frequently Asked Questions (FAQs)
Q1: What is the incidence of hepatotoxicity associated with this compound treatment?
A1: Elevations in serum aminotransferase levels are commonly observed in patients treated with this compound. Approximately two-thirds of patients may experience some level of serum aminotransferase elevation.[1] Clinically significant elevations (Grade 3 or 4) are less common but can occur.
Q2: What is the typical clinical presentation of this compound-induced hepatotoxicity?
A2: this compound-induced hepatotoxicity typically presents as transient elevations in serum aminotransferases (ALT and AST).[1] These elevations usually occur within the first few days to weeks of treatment and often resolve to baseline within 2 to 3 weeks.[1] While clinically apparent liver injury with jaundice is uncommon, it can occur, particularly in patients with pre-existing liver disease.[1]
Q3: What is the proposed mechanism of this compound-induced hepatotoxicity?
A3: The transient serum aminotransferase elevations are likely due to direct hepatotoxicity.[1] this compound is an alkylating agent that binds to DNA, leading to double-strand breaks and cell death.[1][2][3] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver.[1] Concomitant use of drugs that inhibit CYP3A4 can increase this compound levels and potentiate its toxicity.[1]
Troubleshooting Guide
Issue: Elevated Liver Enzymes Detected During this compound Treatment
1. Initial Assessment and Monitoring:
-
Action: Immediately upon detecting elevated liver function tests (LFTs), it is crucial to confirm the findings with a repeat test.
-
Protocol: Collect a blood sample to measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Rationale: This confirms the initial finding and establishes a baseline for monitoring the trend of liver enzyme elevations.
2. Grading the Severity of Hepatotoxicity:
-
Action: Grade the severity of the liver enzyme elevation based on established criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Data Presentation:
| Grade | ALT/AST Elevation | Total Bilirubin Elevation |
| 1 | >ULN - 3.0 x ULN | >ULN - 1.5 x ULN |
| 2 | >3.0 - 5.0 x ULN | >1.5 - 3.0 x ULN |
| 3 | >5.0 - 20.0 x ULN | >3.0 - 10.0 x ULN |
| 4 | >20.0 x ULN | >10.0 x ULN |
ULN = Upper Limit of Normal
3. Dose Modification and Treatment Interruption:
-
Action: Based on the grade of hepatotoxicity, a decision on dose modification or temporary interruption of this compound treatment should be made.
-
Recommendations: The prescribing information for this compound provides specific guidance on dose adjustments for hepatic toxicity.[4] Generally, for Grade 3 or 4 ALT or AST elevations, treatment may need to be held until recovery and then potentially resumed at a reduced dose.[5]
-
Logical Workflow:
Management workflow for elevated liver enzymes.
4. Investigating Concomitant Medications:
-
Action: Review all concomitant medications, including over-the-counter drugs and herbal supplements.
-
Rationale: this compound is a substrate of CYP3A4.[1] Strong inhibitors of CYP3A4 can increase this compound exposure and the risk of hepatotoxicity.[4]
-
Signaling Pathway:
References
Technical Support Center: Enhancing Lurbinectedin Efficacy in Platinum-Resistant SCLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the efficacy of lurbinectedin in platinum-resistant small-cell lung cancer (SCLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving this compound's therapeutic effect.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound IC50 values across SCLC cell lines. | Cell lines may have varying expression levels of key sensitivity biomarkers. | 1. Perform baseline proteomic or genomic profiling of your SCLC cell line panel. Specifically, assess the expression levels of SLFN11, ERCC5/XPG, and CDKN1A/p21. 2. Segregate cell lines based on high/low expression of these markers to correlate with this compound sensitivity. Cell lines with high SLFN11 expression are expected to be more sensitive to this compound.[1][2][3][4] 3. Ensure consistent cell culture conditions and passage numbers, as these can influence drug response. |
| Lack of synergistic effect when combining this compound with an ATR inhibitor (e.g., berzosertib) in vitro. | The SCLC cell line used may have high expression of CDKN1A/p21, which can cause G1 arrest and reduce the synergy of this combination.[5][6][7][8] | 1. Evaluate the baseline expression of CDKN1A/p21 in your cell line model. 2. If CDKN1A/p21 expression is high, consider using a different SCLC cell line with lower expression to test the combination. MYC-driven, non-neuroendocrine SCLC subtypes often have reduced CDKN1A/p21 expression and may be more responsive.[5][6] 3. Confirm that the concentrations of both this compound and the ATR inhibitor are optimized for your specific cell line. |
| Unexpected toxicity or lack of efficacy in patient-derived xenograft (PDX) models treated with this compound combinations. | The PDX model may not accurately reflect the tumor microenvironment or the specific molecular subtype of SCLC that is most likely to respond to the combination therapy. | 1. Characterize the PDX model for relevant biomarkers, including SLFN11 expression and the expression of neuroendocrine markers to determine the SCLC subtype.[9] 2. For combinations with ATR inhibitors, select PDX models with low SLFN11 or high ERCC5/XPG expression for a higher probability of observing a synergistic effect.[5][6][10] 3. For immunotherapy combinations, ensure the PDX model is appropriately humanized to allow for the study of immune-mediated effects. |
| Difficulty interpreting conflicting results from different combination strategies (e.g., ATR inhibitors vs. immunotherapy). | The underlying mechanism of resistance to this compound in your model system may be more amenable to one therapeutic strategy over another. | 1. Investigate the DNA damage response (DDR) pathway in your SCLC models. If the DDR pathway is highly active, ATR inhibitor combinations may be more effective.[6][7] 2. Assess the tumor microenvironment and the expression of immune checkpoint molecules like PD-L1. This compound has been shown to induce PD-L1 expression, which may provide a rationale for combination with immunotherapy.[1][2] 3. Consider a multi-pronged approach by evaluating biomarkers for both DDR and immune response to stratify your models and better predict which combination will be most effective. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound in SCLC?
This compound is a synthetic alkaloid that works by binding to guanine residues in the minor groove of DNA, forming adducts that lead to double-strand breaks.[11] This disrupts DNA-protein interactions and inhibits oncogenic transcription by causing the degradation of RNA polymerase II, ultimately leading to apoptosis.[9][11]
2. Why is combining this compound with an ATR inhibitor a promising strategy?
This compound induces DNA damage and activates the ATR kinase, which in turn causes cell cycle arrest in the S-phase to allow for DNA repair.[5][6][7] By inhibiting ATR with a drug like berzosertib, this S-phase arrest is abrogated, forcing the cancer cells to proceed through the cell cycle with damaged DNA. This leads to mitotic catastrophe and enhanced cell death, creating a synergistic antitumor effect.[5][6][7][8]
3. What is the role of SLFN11 in predicting response to this compound?
Schlafen-11 (SLFN11) is a key biomarker for predicting sensitivity to this compound.[1][3][10] High expression of SLFN11 is associated with increased sensitivity to this compound monotherapy.[1][2][3][4] Conversely, SCLC cells with low SLFN11 expression are relatively resistant to this compound.[1][3][10]
4. Can resistance in SLFN11-low SCLC be overcome?
Yes, studies have shown that in SLFN11-low SCLC cell lines, which are resistant to this compound alone, the addition of an ATR inhibitor can re-sensitize the cells to treatment.[3][10] This suggests that the combination of this compound and an ATR inhibitor could be a viable strategy for treating SCLC patients with low SLFN11 expression.[10]
5. What is the rationale for combining this compound with immunotherapy?
Preclinical evidence suggests that this compound can modulate the tumor microenvironment to favor an anti-tumor immune response.[11] Additionally, this compound has been observed to induce the expression of PD-L1.[1][2] These effects provide a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, to enhance the immune system's ability to attack SCLC cells.
6. Are there other promising combination strategies for this compound?
Yes, combining this compound with the topoisomerase I inhibitor irinotecan has shown significant synergistic antitumor activity in preclinical models and promising results in clinical trials.[12][13][14] The combination has demonstrated high overall response rates in patients with relapsed SCLC, including both platinum-sensitive and platinum-resistant disease.[13][14]
Quantitative Data Summary
Table 1: this compound Monotherapy Efficacy in Relapsed SCLC
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |
| All SCLC patients (n=105) | 35.2% | 5.3 months | 3.5 months | 9.3 months | [15][16] |
| Platinum-sensitive (CTFI ≥90 days, n=60) | 45.0% | 6.2 months | 4.6 months | 11.9 months | [15] |
CTFI: Chemotherapy-Free Interval
Table 2: Efficacy of this compound Combination Therapies
| Combination | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Clinical Trial/Study | Source |
| This compound + Irinotecan | Relapsed SCLC (n=21) | 62% | 6.2 months | Not Reported | Phase I/II (NCT02611024) | [13][14] |
| Platinum-sensitive | 69% | 8.1 months | Not Reported | [13] | ||
| Platinum-resistant | 50% | 4.8 months | Not Reported | [13] | ||
| This compound + Atezolizumab (Maintenance) | Extensive-Stage SCLC | Not Applicable | 5.4 months | 13.2 months | IMforte | [17] |
| Atezolizumab Alone (Maintenance) | Extensive-Stage SCLC | Not Applicable | 2.1 months | 10.6 months | IMforte | [17] |
| This compound + Pembrolizumab | Relapsed SCLC (CTFI ≥90 days) | 53.9% | 5.3 months | Not Reported | LUPER (NCT04358237) | [15] |
| This compound + Atezolizumab | Relapsed SCLC | 57.7% | 4.93 months | Not Reported | 2SMALL (NCT04253145) | [15][18] |
Experimental Protocols & Methodologies
General Protocol for In Vitro Synergy Assessment
-
Cell Culture: Culture SCLC cell lines in the recommended medium and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., berzosertib) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination agent, both as single agents and in combination, for a specified duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for Biomarker Expression
-
Protein Extraction: Lyse SCLC cells and extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SLFN11, p21, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Synergistic mechanism of this compound and ATR inhibitors in SCLC.
Caption: Workflow for evaluating novel this compound combination strategies.
Caption: Logic diagram for biomarker-based strategy selection.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR inhibition augments the efficacy of this compound in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. You are being redirected... [pharmamar.com]
- 13. ilcn.org [ilcn.org]
- 14. onclive.com [onclive.com]
- 15. tandfonline.com [tandfonline.com]
- 16. becarispublishing.com [becarispublishing.com]
- 17. medpagetoday.com [medpagetoday.com]
- 18. ascopubs.org [ascopubs.org]
Troubleshooting inconsistent results in Lurbinectedin sensitivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurbinectedin sensitivity assays. Inconsistent results can arise from various factors, from experimental design to specific reagent interactions. This guide aims to address common issues to help ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of a marine-derived compound that acts as a potent antitumor agent. Its primary mechanism of action involves binding to the minor groove of DNA, which leads to the formation of DNA adducts.[1][2] This interaction stalls the progression of RNA polymerase II on the DNA template, inhibiting transcription and leading to the generation of DNA double-strand breaks.[1][2] This cascade of events ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[1][2]
Q2: We are observing significant variability in IC50 values for this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several sources:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell lines are authentic, free from contamination (especially mycoplasma), and used at a consistent and low passage number. Genetic drift can occur at high passages, altering drug sensitivity.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. It is crucial to optimize and maintain a consistent seeding density for each cell line.[3]
-
Cell Health and Growth Phase: Always use cells that are healthy and in the logarithmic growth phase for your assays. Cells that are confluent or stressed may respond differently to the drug.
-
-
Compound-Related Issues:
-
Drug Stability and Storage: this compound, when reconstituted in water for injection and further diluted in 0.9% sodium chloride or 5% dextrose, is physically and chemically stable for 14 days when stored at 2-8°C and protected from light.[4] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay wells is low (typically ≤0.5%) and consistent across all treatments, including vehicle controls, as higher concentrations can be cytotoxic.[5][6]
-
-
Assay-Specific Variability:
-
Incubation Time: The duration of drug exposure can influence the observed IC50. A 72-hour incubation is commonly used for this compound, but this should be optimized for your specific cell line and experimental goals.[7]
-
Assay Reagent Interference: While direct interference of this compound with common viability assay reagents has not been extensively reported, it is a possibility. As a DNA-damaging agent, this compound can alter cellular metabolism, which may affect assays that measure metabolic activity (e.g., MTT, resazurin).[8][9] It is advisable to run controls to test for any direct chemical interaction between this compound and your chosen assay reagent in a cell-free system.
-
Plate Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Q3: Can this compound's activity be influenced by the specific characteristics of the cancer cell lines used?
A3: Yes, the sensitivity of cancer cell lines to this compound can vary significantly. Studies have shown that the expression levels of certain biomarkers can correlate with this compound sensitivity. For example, high expression of Schlafen-11 (SLFN11), a protein involved in the DNA damage response, has been associated with increased sensitivity to this compound in small cell lung cancer (SCLC) cell lines.[1][10] Conversely, cell lines with low SLFN11 expression may exhibit relative resistance.[1] Additionally, high expression of the transcription factor POU2F3 has also been linked to a better response to this compound in SCLC.[10][11]
Q4: What are the recommended concentrations of this compound to use in a sensitivity assay?
A4: this compound is highly potent, with IC50 values typically in the low nanomolar to picomolar range for sensitive cell lines.[1][2][10][12] A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 nM or 1 µM) and performing serial dilutions down to the picomolar range.[13] The specific concentration range should be optimized based on the sensitivity of your cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS. |
| IC50 values are consistently higher than expected | - this compound degradation- Cell line resistance- Sub-optimal incubation time | - Prepare fresh drug dilutions from a properly stored stock solution.- Verify the identity and characteristics of your cell line (e.g., check SLFN11 expression).- Optimize the drug incubation time; some cell lines may require longer exposure. |
| IC50 values are consistently lower than expected | - Incorrect drug concentration calculation- Contamination of cell culture- Cytotoxicity of the drug solvent | - Double-check all calculations for drug dilutions.- Test for mycoplasma and other potential contaminants.- Ensure the final solvent concentration is non-toxic and consistent across all wells. |
| High background signal in no-cell control wells | - Direct reduction of assay reagent by this compound or media components- Contamination of reagents or media | - Perform a cell-free assay with this compound and the viability reagent to check for direct interaction.- Use fresh, sterile reagents and media. |
| Unexpected dose-response curve shape (e.g., non-sigmoidal, biphasic) | - this compound may have complex biological effects at different concentrations- Assay interference | - Carefully examine the data and consider if the observed effect is biologically plausible.- Consider using an orthogonal viability assay (e.g., a non-metabolic assay like a DNA-binding dye-based method) to confirm the results. |
Data Presentation
Table 1: this compound IC50 Values in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | SCLC Subtype | SLFN11 Expression | POU2F3 Expression | IC50 (nM) | Reference |
| SCLC-P Subtype | SCLC-P | High | High | 0.2 | [10][11] |
| NCI-H526 | - | High | - | ~0.28 | [10] |
| DMS 114 | - | High | - | ~0.3 | [1] |
| NCI-H1048 | - | High | - | ~0.4 | [1] |
| SCLC-A Subtype | SCLC-A | Variable | Low | 4.1 | [10][11] |
| NCI-H82 | SCLC-N | Low | Low | ~1.6 | [12] |
| SCLC-N Subtype | SCLC-N | Variable | Low | 14.9 | [10][11] |
| SCLC-I Subtype | SCLC-I | Variable | Low | 7.2 | [10][11] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Protocol: this compound Cell Viability Assay using a Resazurin-Based Reagent
This protocol provides a general framework. Optimization of cell seeding density, drug concentrations, and incubation times is recommended for each cell line.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium. d. Perform a cell count and dilute the cell suspension to the optimized seeding density. e. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects. f. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control to each well. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Cell Viability Assessment: a. Following the incubation period, add 20 µL of the resazurin-based reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically. c. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).
-
Data Analysis: a. Subtract the average fluorescence of the no-cell control wells from all other wells. b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Plot the normalized viability against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for a this compound cell sensitivity assay.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrated exposure–response analysis of efficacy and safety of this compound to support the dose regimen in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the therapeutic index of Lurbinectedin combination regimens
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lurbinectedin combination regimens. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments and improve the therapeutic index of these promising cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how do its combination partners synergize with it?
A1: this compound is a synthetic alkaloid that acts as a selective inhibitor of oncogenic transcription.[1] It covalently binds to guanine residues in the minor groove of DNA, particularly in CG-rich regions often found in gene promoter areas.[1][2] This action stalls and leads to the degradation of RNA polymerase II, causing an accumulation of DNA double-strand breaks and ultimately inducing apoptosis in cancer cells.[1][3][4] this compound also appears to modulate the tumor microenvironment by affecting tumor-associated macrophages.[5]
Combination partners are chosen to exploit vulnerabilities created by this compound's mechanism:
-
ATR Inhibitors (e.g., Berzosertib, Ceralasertib): this compound-induced DNA damage activates the ATR/CHK1 signaling pathway, leading to S-phase cell cycle arrest to allow for DNA repair.[3][6] ATR inhibitors block this repair pathway, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and enhanced cell death.[3][6][7][8]
-
Doxorubicin: As an anthracycline, doxorubicin also intercalates into DNA and inhibits topoisomerase II, leading to DNA damage. The combination with this compound can lead to a greater burden of DNA damage, overwhelming the cancer cells' repair capacity.[9]
-
Irinotecan: This topoisomerase I inhibitor causes single-strand DNA breaks. The combination with this compound, which causes double-strand breaks, can result in synergistic cytotoxicity.[4][10][11]
-
Atezolizumab (anti-PD-L1): this compound can induce an "immunogenic cell death" by promoting the release of damage-associated molecular patterns (DAMPs).[2] This can enhance the anti-tumor immune response, which can be further augmented by checkpoint inhibitors like atezolizumab that block the PD-1/PD-L1 pathway.[12][13]
Q2: We are observing lower than expected synergy between this compound and an ATR inhibitor in our small cell lung cancer (SCLC) cell line. What could be the reason?
A2: One of the key factors influencing synergy between this compound and ATR inhibitors is the expression of Schlafen-11 (SLFN11).[6][14] Cell lines with low or absent SLFN11 expression are often more resistant to this compound alone but show a greater than additive effect when combined with an ATR inhibitor.[6] Conversely, if your cell line has high endogenous SLFN11 expression, it may already be highly sensitive to this compound, and the synergistic effect of adding an ATR inhibitor might be less pronounced. Additionally, high expression of p21 (CDKN1A) can lead to a G1 cell cycle arrest, which can reduce the synergy with ATR inhibitors that primarily act on cells in S-phase.[3][7]
Q3: Myelotoxicity is a known side effect of this compound. How can we manage this in our preclinical models and what is the clinical approach?
A3: In preclinical models, you can manage myelosuppression by carefully monitoring blood counts and adjusting the dosing schedule or concentration of this compound. In clinical practice, myelosuppression, particularly neutropenia and thrombocytopenia, is the most common dose-limiting toxicity.[5][15] Management strategies include:
-
Dose Reduction: The recommended starting dose of this compound is 3.2 mg/m². If significant myelosuppression occurs, the dose can be reduced to 2.6 mg/m² and then to 2.0 mg/m².[15][16]
-
Prophylactic G-CSF: The use of granulocyte colony-stimulating factor (G-CSF) is recommended to reduce the risk and severity of neutropenia.[16][17]
-
Monitoring: Regular monitoring of complete blood counts before each cycle is crucial.[15]
Q4: We are seeing inconsistent results in our in vitro cell viability assays with this compound combinations. What are some common pitfalls?
A4: Inconsistent results in cell viability assays can stem from several factors. Ensure that you have optimized your assay parameters, as minor variations can significantly impact outcomes.[18] Key considerations include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or sparse cultures can respond differently to treatment.
-
Drug Concentration and Preparation: Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.
-
Incubation Time: A 72-hour incubation period is commonly used for this compound viability assays.[19]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity with MTS/WST, ATP content with CellTiter-Glo).[20][21] Ensure the chosen assay is appropriate for your experimental question and validate its linear range.
Troubleshooting Guides
Troubleshooting Western Blot for DNA Damage Markers
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for γH2AX, pCHK1, or pRPA32 | Insufficient drug treatment to induce detectable DNA damage. | Optimize this compound concentration and treatment duration. A 24-48 hour treatment is often sufficient.[14] |
| Protein degradation. | Use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[22] | |
| Poor antibody performance. | Use a validated antibody for your specific application (e.g., Western blot) and titrate the antibody concentration.[8] | |
| High background | Blocking is insufficient. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature).[8] |
| Antibody concentration is too high. | Reduce the primary or secondary antibody concentration.[8] | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations.[8] | |
| Non-specific bands | Antibody is not specific to the target protein. | Use a more specific antibody and consider running a positive and negative control.[8] |
| Protein overloading. | Reduce the amount of protein loaded per lane. |
Troubleshooting In Vivo Xenograft Studies
| Problem | Possible Cause | Recommended Solution |
| High toxicity and weight loss in mice | This compound dose is too high for the specific mouse strain or tumor model. | Perform a dose-finding study to determine the maximum tolerated dose (MTD). A common dose used in SCLC xenograft models is 0.18 mg/kg intravenously.[3] |
| Combination regimen is too toxic. | Stagger the administration of the drugs. For example, with ATR inhibitors, this compound can be given on day 1, followed by the ATR inhibitor on subsequent days.[3] | |
| Lack of tumor regression | The tumor model is resistant to the treatment. | Characterize the biomarker status of your xenograft model (e.g., SLFN11 expression). Consider using a different model or combination strategy.[6][23] |
| Suboptimal dosing schedule. | Optimize the dosing frequency and duration based on preliminary efficacy and toxicity data. | |
| Variability in tumor growth | Inconsistent tumor cell implantation. | Ensure a consistent number of viable cells are injected subcutaneously. |
| Differences in animal health. | Monitor animal health closely and exclude any outliers from the analysis. |
Quantitative Data from Clinical Trials
This compound in Combination with Doxorubicin
| Trial/Cohort | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Toxicities |
| Phase I/II Expansion Cohort[24][25] | Relapsed SCLC | This compound 2.0 mg/m² + Doxorubicin 40 mg/m² q3wk | 36% (overall); 50% (sensitive disease) | 3.3 months (overall); 5.7 months (sensitive disease) | 7.9 months (overall); 11.5 months (sensitive disease) | Neutropenia, febrile neutropenia, thrombocytopenia, anemia |
| ATLANTIS (Phase III)[26] | Relapsed SCLC | This compound 2.0 mg/m² + Doxorubicin 40 mg/m² q3wk | 31.6% | 4.0 months | 8.6 months | Anemia (19%), Neutropenia (37%), Thrombocytopenia (14%) |
| Phase Ib (Soft-Tissue Sarcoma)[22][27] | Advanced/Metastatic Soft-Tissue Sarcoma | This compound 3.2 mg/m² + Doxorubicin 25 mg/m² q3wk | 60% | 16.5 months | Not Reached | Neutropenia, ALT/AST increase |
This compound in Combination with Irinotecan
| Trial/Cohort | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Toxicities |
| Phase I/II[4][5][28] | Relapsed SCLC | This compound 2.0 mg/m² D1 + Irinotecan 75 mg/m² D1, D8 q3wk | 62% | 6.2 months | 9.6 months | Neutropenia (52.5%), Anemia (27.7%), Diarrhea (19.8%), Fatigue (18.8%), Febrile Neutropenia (9.9%) |
| Phase II Expansion Cohort (CTFI >30 days)[10][29] | Relapsed SCLC | This compound 2.0 mg/m² D1 + Irinotecan 75 mg/m² D1, D8 q3wk | 52.7% | 5.0 months | 12.7 months | Neutropenia (60.8%), Anemia (28.4%), Diarrhea (18.9%), Fatigue (16.2%), Febrile Neutropenia (14.9%) |
This compound in Combination with Atezolizumab
| Trial/Cohort | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Toxicities |
| 2SMALL (Phase I/II)[9][12] | Relapsed SCLC | This compound 3.2 mg/m² + Atezolizumab 1200 mg q3wk | Cohort 1 (no prior IO): 33.8%; Cohort 2 (prior IO): 32.5% | Cohort 1: 4.2 months; Cohort 2: 4.6 months | Cohort 1: 10.1 months; Cohort 2: 10.0 months | Neutropenia (C1: 16.18%; C2: 7.23%), Febrile Neutropenia (C1: 2.94%; C2: 2.41%), Thrombocytopenia (C1: 8.82%; C2: 1.20%) |
| IMforte (Phase III)[30] | First-line maintenance ES-SCLC | This compound 3.2 mg/m² + Atezolizumab 1200 mg q3wk | Not the primary endpoint | 5.4 months | 13.2 months | Treatment-related AEs: 25.6% |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat the cells with single agents and in combination at various concentrations for 72 hours.[19]
-
Viability Assessment: Use a suitable cell viability reagent such as MTS, WST, or CellTiter-Glo, following the manufacturer's instructions.[20][21]
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to untreated controls. Determine IC50 values and assess synergy using methods like the Bliss Independence model or the Chou-Talalay method.
General Protocol for Western Blotting of DNA Damage Markers
-
Cell Lysis: Treat cells with this compound, the combination partner, or both for the desired time (e.g., 24-48 hours).[14] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against γH2AX, pCHK1, pRPA32, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Visualizations
References
- 1. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Results of a Phase 2 Study Evaluating this compound and Irinotecan in Relapsed SCLC Patients With Chemotherapy-Free Interval >30 Days - Conference Correspondent [conference-correspondent.com]
- 11. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of this compound plus atezolizumab as second-line treatment for advanced small-cell lung cancer: Results of the 2SMALL phase 1/2 study (NCT04253145). - ASCO [asco.org]
- 13. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Zepzelca (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. research.vu.nl [research.vu.nl]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy and safety of this compound and doxorubicin in relapsed small cell lung cancer. Results from an expansion cohort of a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmamar.com [pharmamar.com]
- 24. Combination this compound and doxorubicin versus physician's choice of chemotherapy in patients with relapsed small-cell lung cancer (ATLANTIS): a multicentre, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. onclive.com [onclive.com]
- 27. This compound, Irinotecan Extends Responses in High-Risk, Pretreated SCLC [uspharmacist.com]
- 28. researchgate.net [researchgate.net]
- 29. New Study Demonstrates Improved Survival With Combination of this compound and Atezolizumab for Extensive-Stage Small Cell Lung Cancer - ASCO [asco.org]
- 30. FDA approves this compound in combination with atezolizumab or atezolizumab and hyaluronidase-tqjs for extensive-stage small cell lung cancer | FDA [fda.gov]
Addressing off-target effects of Lurbinectedin in experimental models
Welcome to the Technical Support Center for researchers utilizing Lurbinectedin in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address potential off-target effects and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
This compound's primary on-target mechanism involves binding to CG-rich DNA sequences, which stalls RNA polymerase II, leading to DNA double-strand breaks and apoptosis in tumor cells.[1][2][3] Its off-target effects, observed in preclinical and clinical studies, primarily include myelosuppression, hepatotoxicity, and modulation of the tumor microenvironment, particularly affecting monocytes and macrophages.[4][5][6]
Q2: How can I minimize myelosuppression in my in vivo models?
Myelosuppression, characterized by decreased blood cell counts, is a significant off-target effect.[6][7] To mitigate this in animal models, consider the following:
-
Dose optimization: Conduct dose-response studies to determine the therapeutic window with minimal hematological toxicity.
-
Supportive care: Administer granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.[8]
-
Monitoring: Regularly monitor complete blood counts (CBCs) to track the kinetics of myelosuppression and recovery.
Q3: What are the best practices for assessing this compound-induced hepatotoxicity in vitro?
Hepatotoxicity is another common off-target effect.[5] For in vitro assessment:
-
Cell Line Selection: Utilize well-characterized liver cell lines such as HepG2.
-
Viability Assays: Employ metabolic assays like the MTT or MTS assay to quantify cell viability.
-
Enzyme Leakage Assays: Measure the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium as an indicator of cell membrane damage.
Q4: How does this compound affect immune cells in the tumor microenvironment?
This compound has been shown to selectively reduce the number of tumor-associated macrophages (TAMs) and circulating monocytes.[4][9] This can lead to a less immunosuppressive tumor microenvironment. It can also impact the production of inflammatory cytokines and chemokines.[4][10]
Q5: Are there known drug-drug interactions I should be aware of in my experiments?
Yes, this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][11] Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter this compound's concentration and toxicity profile. Avoid co-treatment with compounds known to modulate CYP3A4 activity in your experimental design.[12]
Troubleshooting Guides
Problem 1: Excessive toxicity and mortality in animal models.
Possible Cause: The administered dose of this compound is too high for the specific animal strain or model.
Troubleshooting Steps:
-
Review Dosing: Compare your dosing regimen to published preclinical studies.
-
Dose De-escalation: Perform a dose-ranging study to identify a maximum tolerated dose (MTD).
-
Staggered Dosing: Consider less frequent dosing schedules (e.g., every 7 days instead of every 3 days) to allow for recovery.
-
Supportive Care: Implement supportive measures such as fluid administration and nutritional support.
Problem 2: Inconsistent anti-tumor efficacy in vitro.
Possible Cause 1: Variability in cell line sensitivity.
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the expression of key sensitivity markers like ASCL1, NEUROD1, and POU2F3 in your SCLC cell lines.[9]
-
IC50 Determination: Perform dose-response curves and calculate the IC50 for each cell line to establish their relative sensitivity.
Possible Cause 2: Issues with drug stability or preparation.
Troubleshooting Steps:
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment from a validated stock.
-
Proper Storage: Store stock solutions at the recommended temperature and protect from light.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used.
Problem 3: Unexpected changes in immune cell populations in co-culture experiments.
Possible Cause: Direct off-target effects of this compound on immune cells.
Troubleshooting Steps:
-
Immune Cell Viability: Assess the viability of different immune cell subsets (e.g., T cells, macrophages, NK cells) in the presence of this compound alone.
-
Macrophage Polarization: Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers on macrophages treated with this compound to determine its effect on their polarization state.
-
Cytokine Profiling: Measure the levels of key cytokines and chemokines in the culture supernatant to understand how this compound modulates the secretome of immune cells.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | SCLC Subtype | IC50 (nM) | Reference |
| NCI-H510A | SCLC-A (ASCL1 high) | ~1.1 | [1] |
| NCI-H82 | SCLC-N (NEUROD1 high) | ~1.6 | [1] |
| SCLC-P Subtype Average | SCLC-P (POU2F3 high) | 0.2 | [9] |
| SCLC-A Subtype Average | SCLC-A | 4.1 | [9] |
| SCLC-N Subtype Average | SCLC-N | 14.9 | [9] |
| SCLC-I Subtype Average | SCLC-I (YAP1 high) | 7.2 | [9] |
Table 2: Reported Hematological and Hepatic Toxicities of this compound in Clinical Studies
| Adverse Event (Grade 3-4) | Incidence (%) | Reference |
| Neutropenia | 41-46% | [13] |
| Febrile Neutropenia | 5-7% | [13] |
| Thrombocytopenia | 7-10% | [13] |
| Anemia | 9-17% | [13] |
| Alanine Aminotransferase (ALT) Increase | 3-6% | [13] |
| Aspartate Aminotransferase (AST) Increase | 3-6% | [13] |
Key Experimental Protocols
Protocol 1: Assessing this compound-Induced Hepatotoxicity in HepG2 Cells using MTT Assay
Objective: To determine the cytotoxic effect of this compound on human liver cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3][12][14]
Protocol 2: Colony-Forming Unit (CFU) Assay for this compound-Induced Myelosuppression
Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Bone marrow cells or cord blood-derived hematopoietic progenitor cells
-
MethoCult™ medium (or similar methylcellulose-based medium)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Cytokine cocktail (e.g., SCF, IL-3, IL-6, EPO, GM-CSF)
-
This compound
-
35 mm culture dishes
-
Inverted microscope
Procedure:
-
Cell Preparation: Isolate hematopoietic progenitor cells from the source tissue.
-
Drug Treatment: Resuspend the cells in IMDM with 2% FBS and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Plating: After treatment, wash the cells and resuspend them in MethoCult™ medium containing the cytokine cocktail at a density of 1 x 10⁴ to 5 x 10⁴ cells/dish.
-
Incubation: Plate the cell suspension in 35 mm dishes and incubate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Colony Counting: Using an inverted microscope, count the number of different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology.
-
Data Analysis: Compare the number and type of colonies in the this compound-treated groups to the vehicle control to determine the inhibitory effect on hematopoiesis.[2][6][15][16][17]
Protocol 3: Macrophage Polarization Assay
Objective: To evaluate the effect of this compound on macrophage polarization.
Materials:
-
Human or mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
M-CSF (for BMDM differentiation)
-
PMA (for THP-1 differentiation)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
This compound
-
Fluorescently labeled antibodies against CD86 (M1 marker) and CD206 (M2 marker)
-
Flow cytometer
Procedure:
-
Macrophage Differentiation: Differentiate precursor cells into macrophages (M0). For BMDMs, culture in the presence of M-CSF for 7 days. For THP-1 cells, treat with PMA for 24-48 hours.
-
Polarization and Treatment:
-
M1 Polarization: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
This compound Treatment: Concurrently with the polarizing stimuli, treat the cells with different concentrations of this compound. Include appropriate controls (untreated M0, M1 without this compound, M2 without this compound).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against CD86 and CD206.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of CD86+ (M1) and CD206+ (M2) cells in each treatment group.
-
Data Analysis: Compare the expression of M1 and M2 markers in the this compound-treated groups to the respective polarized controls to assess the drug's impact on macrophage polarization.[18][19][20][21]
Visualizations
Caption: this compound's primary mechanism of action leading to tumor cell apoptosis.
Caption: this compound's off-target effects on the tumor microenvironment.
Caption: Workflow for assessing this compound-induced hepatotoxicity in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound reduces tumour-associated macrophages and the inflammatory tumour microenvironment in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. stemcell.com [stemcell.com]
- 7. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Nanotechnology - NCI [dctd.cancer.gov]
- 12. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. stemcell.com [stemcell.com]
- 17. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Refinement of Lurbinectedin delivery methods for targeted therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of lurbinectedin delivery methods for targeted therapy.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General this compound Inquiries
-
This compound Nanoformulations
-
This compound Antibody-Drug Conjugates (ADCs)
-
-
Troubleshooting Guides
-
Troubleshooting this compound-Loaded Nanoparticle Formulations
-
Troubleshooting this compound Antibody-Drug Conjugate (ADC) Synthesis and Characterization
-
-
Experimental Protocols
-
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
-
Protocol 3: In Vitro this compound Release from Nanoparticles
-
Protocol 4: Synthesis of a this compound-Antibody-Drug Conjugate (ADC)
-
Protocol 5: Characterization of a this compound-ADC
-
Protocol 6: In Vitro Cytotoxicity Assay
-
-
Signaling Pathways and Workflows
-
This compound's multifaceted mechanism of action.
-
Workflow for this compound Nanoparticle Development.
-
Workflow for this compound ADC Synthesis.
-
Troubleshooting Nanoparticle Formulation Issues.
-
Frequently Asked Questions (FAQs)
General this compound Inquiries
Q1: What is the mechanism of action of this compound?
A1: this compound is an alkylating agent that binds to guanine residues in the minor groove of DNA, leading to a cascade of events that disrupt cellular processes.[1] Its primary mechanisms include:
-
Inhibition of Oncogenic Transcription: this compound stalls and degrades RNA polymerase II, which is crucial for the transcription of genes, including those essential for cancer cell proliferation and survival.[2]
-
DNA Damage Response: The binding of this compound to DNA forms adducts that trigger the DNA damage response pathway, which, if overwhelmed, leads to apoptosis (programmed cell death).[2]
-
Modulation of the Tumor Microenvironment: this compound has been shown to reduce the number of tumor-associated macrophages (TAMs), which are known to support tumor growth and create an immunosuppressive environment.[2]
Q2: What are the main challenges in delivering this compound for targeted therapy?
A2: this compound, like many potent chemotherapy drugs, can cause systemic toxicity.[3] The main challenges in its targeted delivery are to:
-
Increase its accumulation at the tumor site to enhance efficacy.
-
Reduce its exposure to healthy tissues to minimize side effects.
-
Overcome drug resistance mechanisms within cancer cells.
This compound Nanoformulations
Q3: What types of nanoparticles are suitable for this compound delivery?
A3: Given this compound's hydrophobic nature, several types of nanoparticles can be used for its encapsulation, including:
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these can provide sustained release of the drug.
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within their membrane.[3]
-
Polymeric Micelles: These are self-assembling core-shell structures formed by amphiphilic block copolymers, with the hydrophobic core serving as a reservoir for this compound.
Q4: How can I improve the drug loading of this compound in my nanoparticles?
A4: Low drug loading of hydrophobic drugs like this compound is a common issue. Strategies to improve it include:
-
Optimizing the Formulation Method: Techniques like nanoprecipitation and emulsion-solvent evaporation are commonly used for hydrophobic drugs.[4] Fine-tuning parameters such as the solvent/antisolvent ratio, polymer concentration, and stirring speed can significantly impact drug loading.
-
Polymer Selection: The choice of polymer and its properties (e.g., hydrophobicity, molecular weight) can influence its interaction with the drug.
-
Using a Co-solvent: Adding a small amount of a co-solvent in which the drug is highly soluble can sometimes improve encapsulation.
This compound Antibody-Drug Conjugates (ADCs)
Q5: What are the key components of a this compound-based ADC?
A5: A this compound ADC would consist of three main components:
-
Monoclonal Antibody (mAb): This provides specificity by targeting a tumor-associated antigen that is overexpressed on the surface of cancer cells.
-
This compound (the payload): The potent cytotoxic drug that kills the cancer cells.
-
Linker: A chemical moiety that connects the antibody to this compound. The linker needs to be stable in circulation but cleavable upon internalization into the cancer cell to release the drug.[]
Q6: What are some critical considerations when designing the linker for a this compound ADC?
A6: The linker is a critical component that influences the efficacy and safety of an ADC. Key considerations include:
-
Stability: The linker must be stable enough to prevent premature release of this compound in the bloodstream, which could cause systemic toxicity.[][]
-
Cleavage Mechanism: The linker should be designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes).[]
-
Hydrophilicity/Hydrophobicity: The overall hydrophobicity of the ADC can affect its aggregation and pharmacokinetic properties. The linker chemistry can be adjusted to modulate this.
Troubleshooting Guides
Troubleshooting this compound-Loaded Nanoparticle Formulations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency / Drug Loading | 1. Poor solubility of this compound in the organic phase. 2. Drug partitioning into the aqueous phase during formulation. 3. Suboptimal polymer-drug interaction. | 1. Screen different organic solvents or use a co-solvent system. 2. Optimize the emulsification/nanoprecipitation process (e.g., increase stirring speed, use a higher polymer concentration). 3. Experiment with different types of polymers (e.g., varying PLGA lactide:glycolide ratios). |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles. 2. Inefficient homogenization or sonication. 3. Inappropriate stabilizer concentration. | 1. Optimize the concentration of the stabilizing agent (e.g., PVA, Pluronic F68). 2. Increase sonication time/power or homogenization speed. 3. Filter the nanoparticle suspension through a syringe filter to remove larger aggregates. |
| Burst Initial Drug Release | 1. High amount of drug adsorbed on the nanoparticle surface. 2. Porous nanoparticle structure. | 1. Improve the washing steps after nanoparticle preparation to remove surface-bound drug. 2. Modify the formulation parameters to create a denser polymer matrix (e.g., use a higher molecular weight polymer). |
| Instability of Nanoparticle Suspension (Aggregation over time) | 1. Insufficient surface charge (low zeta potential). 2. Inadequate amount of stabilizer. | 1. Use a charged polymer or add a charged surfactant to the formulation to increase the absolute value of the zeta potential. 2. Increase the concentration of the stabilizing agent. |
Troubleshooting this compound Antibody-Drug Conjugate (ADC) Synthesis and Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient conjugation reaction. 2. Insufficient amount of linker-drug used. 3. Steric hindrance at the conjugation site. | 1. Optimize reaction conditions (pH, temperature, reaction time). 2. Increase the molar excess of the linker-drug. 3. Consider using a different conjugation strategy or a longer linker to reduce steric hindrance. |
| ADC Aggregation | 1. High hydrophobicity of the ADC due to the drug and linker. 2. Inappropriate buffer conditions during conjugation or storage. | 1. Use a more hydrophilic linker or incorporate hydrophilic polymers like PEG. 2. Screen different buffer formulations (pH, excipients) for storage. 3. Purify the ADC using size exclusion chromatography to remove aggregates. |
| Premature Drug Release (Linker Instability) | 1. Linker is susceptible to hydrolysis or enzymatic cleavage in plasma. 2. Inappropriate linker chemistry for the chosen release strategy. | 1. Design a more stable linker (e.g., non-cleavable linker if bystander effect is not desired). 2. If using a cleavable linker, ensure the cleavage site is specific to the intracellular environment.[] |
| Heterogeneous DAR | 1. Non-specific conjugation to multiple sites on the antibody (e.g., lysine residues). | 1. Employ site-specific conjugation techniques, such as engineering cysteine residues or using enzymatic methods, to achieve a more homogeneous product. |
Experimental Protocols
Disclaimer: The following protocols are representative examples for the formulation and characterization of targeted this compound delivery systems. These are based on common methodologies for similar hydrophobic drugs and may require optimization for this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA (50:50) in 5 mL of dichloromethane.
-
Add 10 mg of this compound to the PLGA solution and sonicate until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous phase.
-
Emulsify the mixture using a probe sonicator on ice for 3 minutes at 40% amplitude.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of dichloromethane.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
-
Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Laser Doppler Velocimetry for zeta potential.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated this compound.
-
Quantify the amount of this compound using a validated analytical method such as HPLC-UV.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Protocol 3: In Vitro this compound Release from Nanoparticles
-
Preparation:
-
Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
-
Dialysis Method:
-
Transfer the nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in a larger container with the release medium, maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time points, withdraw aliquots of the release medium from the outer container and replace with an equal volume of fresh medium.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using HPLC-UV.
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 4: Synthesis of a this compound-Antibody-Drug Conjugate (ADC)
This protocol describes a representative method using a maleimide linker for conjugation to engineered cysteine residues on an antibody.
-
Antibody Preparation:
-
Reduce the interchain disulfide bonds of a thiol-engineered monoclonal antibody (containing free cysteine residues) using a reducing agent like TCEP.
-
-
Linker-Drug Preparation:
-
Synthesize or obtain a this compound derivative with a maleimide-containing linker.
-
-
Conjugation:
-
React the reduced antibody with the maleimide-linker-lurbinectedin in a suitable buffer (e.g., phosphate buffer, pH 7.0) at room temperature for 2-4 hours. The maleimide group will react with the free thiol groups on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-drug and other impurities using a purification technique such as size exclusion chromatography (SEC) or protein A chromatography.
-
Protocol 5: Characterization of a this compound-ADC
-
Drug-to-Antibody Ratio (DAR):
-
Determine the average number of this compound molecules conjugated per antibody using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy (by measuring the absorbance of the protein and the drug).
-
-
Purity and Aggregation:
-
Assess the purity and the presence of aggregates in the ADC preparation using Size Exclusion Chromatography (SEC)-HPLC.
-
-
Antigen Binding:
-
Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA-based binding assay.
-
Protocol 6: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen for the ADC (or is relevant for the nanoformulation).
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free this compound, this compound-loaded nanoparticles, or the this compound-ADC. Include appropriate controls (untreated cells, empty nanoparticles, unconjugated antibody).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a standard assay such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Plot the cell viability against the drug concentration and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
-
Illustrative Quantitative Data
Disclaimer: The following tables contain representative data that one might expect from the characterization of targeted this compound formulations. Actual results will vary depending on the specific materials and methods used.
Table 1: Representative Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Lurbi-NP-1 | 150 ± 5 | 0.12 ± 0.02 | -25 ± 2 | 75 ± 5 | 7.5 ± 0.5 |
| Lurbi-NP-2 | 180 ± 8 | 0.15 ± 0.03 | -22 ± 3 | 85 ± 4 | 8.5 ± 0.4 |
Table 2: Representative In Vitro Cytotoxicity Data (IC50 values in nM)
| Cell Line | Free this compound | This compound-Loaded Nanoparticles | This compound-ADC |
| SCLC Cell Line (Target Positive) | 5 | 10 | 2 |
| Non-Target Cell Line | 6 | 12 | 50 |
Signaling Pathways and Workflows
This compound's Multifaceted Mechanism of Action
Caption: this compound's mechanism of action.
Experimental Workflow for this compound Nanoparticle Development
Caption: Workflow for nanoparticle development.
Experimental Workflow for this compound ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis.
Logical Relationship for Troubleshooting Nanoparticle Formulation Issues
Caption: Troubleshooting nanoparticle issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. This compound versus pegylated liposomal doxorubicin or topotecan in patients with platinum-resistant ovarian cancer: A multicenter, randomized, controlled, open-label phase 3 study (CORAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies with ONC201/TIC10 and this compound as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Lurbinectedin-induced neutropenia in clinical studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating lurbinectedin-induced neutropenia in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces neutropenia?
A1: this compound is a DNA alkylating agent that covalently binds to guanine residues in the minor groove of DNA.[1] This action forms adducts that bend the DNA helix, triggering a cascade of events that disrupt the activity of transcription factors and impair DNA repair pathways.[1] Specifically, this compound inhibits RNA polymerase II, a key enzyme in the transcription process.[2][3][4][5] This inhibition of oncogenic transcription ultimately leads to double-strand DNA breaks and apoptosis (programmed cell death).[1][2] This cytotoxic activity is not limited to cancer cells and can affect rapidly dividing cells, such as hematopoietic stem cells in the bone marrow, leading to myelosuppression, with neutropenia being a primary manifestation.[1][2]
Q2: What are the initial steps to take before starting a clinical study with this compound to minimize the risk of severe neutropenia?
A2: Before initiating treatment with this compound, it is crucial to establish a patient baseline. The recommended criteria include an absolute neutrophil count (ANC) of at least 1,500 cells/mm³ and a platelet count of at least 100,000/mm³.[1][6][7] Additionally, consider administering pre-infusion antiemetic prophylaxis, such as corticosteroids (e.g., dexamethasone 8 mg IV) and serotonin antagonists (e.g., ondansetron 8 mg IV).[6][8]
Q3: What are the recommended strategies for managing this compound-induced neutropenia during a clinical trial?
A3: The primary strategies for managing this compound-induced neutropenia are dose modification and the use of granulocyte colony-stimulating factor (G-CSF).[6][8] For Grade 4 neutropenia (ANC <500 cells/mm³) or any grade of febrile neutropenia, therapy should be withheld until the ANC recovers to Grade 1 or less (≥1,500 cells/mm³).[6][8] Treatment can then be resumed at a reduced dose.[6][8] In cases of isolated Grade 4 neutropenia, the use of G-CSF prophylaxis may be considered as an alternative to dose reduction.[6][8]
Q4: Are there any known drug interactions that can exacerbate this compound-induced neutropenia?
A4: Yes, co-administration of this compound with strong or moderate CYP3A4 inhibitors should be avoided as this can increase this compound's systemic exposure and potentially increase the incidence and severity of adverse reactions, including neutropenia.[7][8] If co-administration is unavoidable, a 50% reduction in the this compound dose is recommended.[8] After discontinuing the CYP3A inhibitor for 5 half-lives, the this compound dose can be increased to the pre-co-administration level.[8]
Troubleshooting Guides
Issue: A patient in our study has developed Grade 4 neutropenia.
Solution:
-
Withhold this compound: Immediately withhold the next dose of this compound.[6][8]
-
Monitor Blood Counts: Continue to monitor the patient's complete blood count (CBC) with differential regularly until the absolute neutrophil count (ANC) recovers to Grade 1 or less (≥1,500 cells/mm³).[6][8]
-
Consider G-CSF: For isolated Grade 4 neutropenia, the administration of G-CSF can be considered to accelerate neutrophil recovery.[6][8] This may allow for maintaining the dose intensity.
-
Dose Reduction: Once the neutropenia has resolved to Grade 1 or less, resume this compound at a reduced dose.[6][8] The recommended first dose reduction is to 2.6 mg/m².[6][8]
-
Permanent Discontinuation: If a patient is unable to tolerate a dose of 2 mg/m² or requires a dose delay of more than two weeks, permanent discontinuation of this compound should be considered.[6][8]
Issue: A patient has developed febrile neutropenia.
Solution:
-
Immediate Action: This is a medical emergency. The patient should be hospitalized and treated with broad-spectrum intravenous antibiotics according to institutional guidelines.
-
Withhold this compound: Withhold this compound therapy.[6][8]
-
Supportive Care: Provide supportive care as needed, which may include G-CSF administration to shorten the duration of severe neutropenia.[9][10][11]
-
Dose Modification: Once the febrile neutropenia has resolved and the ANC has recovered to Grade 1 or less, this compound may be resumed at a reduced dose.[6][8]
Data Presentation
Table 1: this compound Dose Reduction Schedule for Adverse Reactions
| Dose Level | This compound Dose |
| Starting Dose | 3.2 mg/m² |
| First Dose Reduction | 2.6 mg/m² |
| Second Dose Reduction | 2.0 mg/m² |
Data sourced from multiple clinical guidelines.[6][8]
Table 2: Incidence of Grade 3/4 Neutropenia and Febrile Neutropenia in this compound Clinical Trials
| Study/Cohort | This compound Dose | Grade 3/4 Neutropenia Incidence | Febrile Neutropenia Incidence |
| Phase II Basket Trial (SCLC Cohort) | 3.2 mg/m² | 22.9% | 4.8% |
| Chinese Phase 1 Study (SCLC Expansion) | 3.2 mg/m² | 72.7% (Grade 3-4) | Not Reported |
| IMforte Trial (Combination with Atezolizumab) | 3.2 mg/m² | 7% | Not Reported |
| Breast Cancer Study (Amended Dose) | 3.5 mg/m² | 57% | Not Reported |
| Breast Cancer Study (Initial Flat Dose) | 7.0 mg | 71% | Not Reported |
This table summarizes data from various clinical studies.[4][12][13][14][15]
Table 3: Impact of Dose Reduction on the Incidence of Grade 4 Neutropenia
| This compound Dose | Predicted Incidence of Grade 4 Neutropenia (95% CI) |
| 3.2 mg/m² | 16.5% (16.4–16.6) |
| 2.6 mg/m² | 11.3% (11.2–11.4) |
| 2.0 mg/m² | 7.5% (7.4–7.7) |
Data from an integrated exposure-response analysis.[16]
Experimental Protocols
Protocol 1: Blood Count Monitoring
-
Objective: To monitor hematological parameters for early detection of myelosuppression.
-
Procedure:
-
Obtain a complete blood count (CBC) with differential prior to each administration of this compound.[7]
-
Ensure the absolute neutrophil count (ANC) is ≥1,500 cells/mm³ and the platelet count is ≥100,000/mm³ before proceeding with the infusion.[6][7]
-
In the event of Grade 3 or 4 hematological toxicity, increase the frequency of monitoring as clinically indicated until resolution.
-
Protocol 2: Administration of Granulocyte Colony-Stimulating Factor (G-CSF)
-
Objective: To reduce the duration and severity of neutropenia.
-
Procedure:
-
G-CSF is recommended for secondary prophylaxis in patients who experience isolated Grade 4 neutropenia (ANC <500 cells/mm³).[6][8]
-
The use of G-CSF may also be mandated as primary prophylaxis in certain trial protocols.[14]
-
Administer G-CSF (e.g., filgrastim, pegfilgrastim) according to standard institutional guidelines.[9][10]
-
Initiate G-CSF 24 to 72 hours after the completion of the this compound infusion.
-
Continue G-CSF administration until the ANC has recovered to a safe level as defined by the study protocol (e.g., >1,000 neutrophils/µl).[11]
-
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Clinical workflow for managing this compound-induced neutropenia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. drugs.com [drugs.com]
- 7. ce.mayo.edu [ce.mayo.edu]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Granulocyte colony--stimulating factor for chemotherapy-induced neutropenia in patients with small cell lung cancer : the 40% rule revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New G-CSF agonists for neutropenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Integrated exposure–response analysis of efficacy and safety of this compound to support the dose regimen in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-resistance patterns between Lurbinectedin and other DNA damaging agents
A Comparative Guide for Researchers and Drug Development Professionals
Lurbinectedin (Zepzelca®), a selective inhibitor of oncogenic transcription, has emerged as a significant therapeutic agent, particularly in the treatment of relapsed small cell lung cancer (SCLC). Its unique mechanism of action, which involves binding to DNA and inhibiting RNA polymerase II, leads to DNA damage and apoptosis.[1][2][3][4] This guide provides a comprehensive comparison of this compound's cross-resistance patterns with other DNA damaging agents, supported by experimental data, detailed methodologies, and visual pathway diagrams to aid in understanding its nuanced interactions with cellular DNA repair mechanisms.
Mechanism of Action: A Distinct Approach to DNA Damage
This compound exerts its cytotoxic effects by covalently binding to guanine residues within the minor groove of DNA, with a preference for GC-rich sequences often found in gene promoter regions.[1][3] This interaction forms DNA adducts that bend the DNA helix, stalling the elongating RNA polymerase II.[3][4] This leads to a cascade of events including the degradation of RNA polymerase II, transcription inhibition, and the generation of DNA double-strand breaks (DSBs), ultimately triggering apoptosis.[1][2][4] This mechanism of inducing DNA damage through transcription interference distinguishes it from many classical DNA damaging agents.
Interplay with DNA Repair Pathways: The Key to Sensitivity and Resistance
A crucial aspect of this compound's activity is its interaction with the cell's DNA damage response (DDR) pathways, particularly the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways.
-
Nucleotide Excision Repair (NER): The NER pathway, specifically the Transcription-Coupled NER (TC-NER) subpathway, plays a paradoxical role in this compound's efficacy. While NER is typically a resistance mechanism for platinum-based drugs, cells proficient in TC-NER are more sensitive to this compound.[4][5] The TC-NER machinery recognizes the this compound-DNA adducts, but the repair process is aborted, leading to the formation of lethal DNA breaks.[5] This suggests a lack of cross-resistance with agents that are ineffective in NER-proficient tumors.
-
Homologous Recombination (HR): The HR pathway is essential for the high-fidelity repair of DSBs. Cancer cells with defects in HR, such as those with mutations in BRCA1 or BRCA2 genes, are highly dependent on other, more error-prone repair pathways. This compound-induced DSBs in HR-deficient cells are difficult to repair, leading to synthetic lethality.[1][6] This indicates that this compound may be particularly effective in tumors with a deficient HR pathway and may not exhibit cross-resistance with agents that are less effective in this context. In fact, cells defective in homologous recombination have shown a greater than 270-fold increased sensitivity to this compound.[4]
-
SLFN11 Expression: Schlafen-11 (SLFN11) is a nuclear protein that sensitizes cancer cells to a broad range of DNA damaging agents by inducing replication fork stalling and promoting apoptosis. High expression of SLFN11 has been identified as a strong predictive biomarker for sensitivity to this compound.[7][8][9][10][11][12] This suggests a potential for cross-sensitivity with other DNA damaging agents that are also more effective in SLFN11-high tumors, such as PARP inhibitors and platinum-based chemotherapy.[7][8][10][11]
Quantitative Comparison of In Vitro Sensitivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other DNA damaging agents across various cancer cell lines, highlighting the influence of DNA repair pathway status where data is available.
Table 1: this compound vs. Other DNA Damaging Agents in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | This compound IC50 (nM) | Topotecan IC50 (µM) | Carboplatin IC50 (mM) | Etoposide IC50 (µM) | Cisplatin IC50 (mM) | SLFN11 Status | Reference |
| DMS-53 | 1-2 | 1.9 | 87 | 11.1 | 75 | Not Specified | [13] |
| NCI-H510A | ~1.1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| NCI-H82 | ~1.6 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| Panel of 21 SCLC Lines (Median) | 0.46 (range: 0.06–1.83) | Not Specified | Not Specified | Not Specified | Not Specified | High SLFN11 more sensitive | [7][8][10][14] |
Table 2: this compound in Breast Cancer Cell Lines with Varying BRCA1 Status
| Cell Line | BRCA1 Status | This compound IC50 | Olaparib IC50 | Notes | Reference |
| MCF-7 | Wild-type (+/+) | Not Specified | Not Specified | Synergistic with Olaparib | [6] |
| MDA-MB-231 | Heterozygous (+/-) | Not Specified | Not Specified | Synergistic with Olaparib | [6] |
| HCC-1937 | Homozygous mutant (-/-) | Not Specified | Not Specified | Synergistic with Olaparib | [6] |
| MDA-MB-436 | Homozygous mutant (-/-) | Not Specified | Not Specified | Highest synergism with Olaparib | [6] |
Experimental Protocols
Cell Viability and IC50 Determination
A common method to assess the cytotoxic effects of this compound and other DNA damaging agents is the cell proliferation assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the respective drugs (this compound, cisplatin, olaparib, etc.) over a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay. This involves adding the reagent to each well and measuring the resulting signal (luminescence or absorbance) with a plate reader.
-
Data Analysis: The raw data is normalized to the vehicle-treated control wells. The IC50 values, representing the drug concentration that inhibits cell growth by 50%, are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[8][14]
Western Blotting for DNA Damage and Apoptosis Markers
Western blotting is used to detect changes in protein expression levels, providing insights into the molecular mechanisms of drug action.
-
Cell Lysis: After drug treatment for a specified time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay (Thermo Fisher Scientific).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., γH2AX, cleaved PARP, p-CHK1, SLFN11). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action and its interaction with DNA repair processes.
Caption: Mechanism of action of this compound, leading to transcription-coupled DNA damage and apoptosis.
References
- 1. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR inhibition augments the efficacy of this compound in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - Kundu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Lurbinectedin in Small Cell Lung Cancer: A Comparative Analysis Across Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lurbinectedin's efficacy across different subtypes of Small Cell Lung Cancer (SCLC). It synthesizes preclinical and clinical data to offer insights into the drug's performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis.[1] While historically treated as a single entity, recent research has identified distinct molecular subtypes, alongside the long-established clinical subtyping based on platinum sensitivity. This compound (Zepzelca®), a synthetic alkaloid, has emerged as a significant second-line treatment option for metastatic SCLC.[2] This guide delves into the comparative efficacy of this compound against these different SCLC subtypes.
This compound's primary mechanism of action involves binding to guanine residues in the minor groove of DNA.[2][3] This action forms adducts that obstruct the activity of RNA polymerase II, a crucial enzyme for transcription, leading to the inhibition of oncogenic transcription and the generation of double-strand DNA breaks.[1][2] This disruption of transcription and DNA repair pathways ultimately triggers apoptosis in cancer cells.[2]
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in both clinical settings, primarily categorized by platinum sensitivity, and in preclinical studies exploring its activity against the four major molecular subtypes of SCLC.
Clinical Efficacy Based on Platinum Sensitivity
The pivotal Phase 2 basket trial (NCT02454972), which led to the accelerated FDA approval of this compound, provides the most robust clinical data on its efficacy in platinum-sensitive versus platinum-resistant SCLC.[4][5] Patients with a chemotherapy-free interval (CTFI) of 90 days or more are considered platinum-sensitive, while those with a CTFI of less than 90 days are categorized as platinum-resistant.[4][6]
| Efficacy Endpoint | Platinum-Sensitive (CTFI ≥90 days) | Platinum-Resistant (CTFI <90 days) | Overall Population |
| Overall Response Rate (ORR) | 45% | 22% | 35.2% |
| Median Duration of Response (DoR) | 6.2 months | 4.7 months | 5.3 months |
| Median Overall Survival (OS) | 11.9 months | 5.0 months | 9.3 months |
| Median Progression-Free Survival (PFS) | 4.6 months | 2.6 months | 3.5 months |
Data sourced from the Phase 2 basket trial (NCT02454972) as reported in multiple sources.[4][6][7]
These results clearly indicate that patients with platinum-sensitive SCLC derive a greater benefit from this compound treatment compared to those with platinum-resistant disease, with higher response rates and longer survival outcomes.[8]
Preclinical Efficacy in Molecular Subtypes
Recent research has classified SCLC into four main molecular subtypes based on the expression of key transcription factors: ASCL1 (SCLC-A), NEUROD1 (SCLC-N), POU2F3 (SCLC-P), and YAP1 (SCLC-I).[9] Preclinical studies on a panel of SCLC human cell lines have demonstrated this compound's activity across all four subtypes, though with varying potency.[9]
| SCLC Molecular Subtype | Key Transcription Factor | Mean IC50 (nM) |
| SCLC-A | ASCL1 | 4.1 |
| SCLC-N | NEUROD1 | 14.9 |
| SCLC-P | POU2F3 | 0.2 |
| SCLC-I | YAP1 | 7.2 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data from a poster presented at the 2023 Annual Meeting of the American Association for Cancer Research.[9]
The preclinical data suggests that the SCLC-P subtype is particularly sensitive to this compound, exhibiting the lowest mean IC50 value.[9] This heightened sensitivity may be linked to the high expression of POU2F3.[9] Conversely, the SCLC-N subtype appears to be the least sensitive.[9]
Potential Biomarkers of Response
Ongoing research aims to identify biomarkers that can predict a patient's response to this compound. Two promising candidates have emerged from preclinical and clinical studies:
-
POU2F3: High expression of the transcription factor POU2F3, characteristic of the SCLC-P subtype, is correlated with a better response to this compound.[9] In preclinical models, cells with high POU2F3 expression had a significantly lower mean IC50 compared to those with low expression (0.28 nM vs 12.1 nM).[9]
-
SLFN11: Schlafen-11 (SLFN11) is a protein involved in the DNA damage response. High expression of SLFN11 has been associated with increased sensitivity to DNA-damaging agents. Preclinical studies have shown that SCLC cell lines with high SLFN11 expression are more sensitive to this compound, with lower IC50 values compared to cells with low SLFN11 expression (1.1 nM vs 11.8 nM).[10]
Experimental Protocols
Preclinical Evaluation of this compound in SCLC Cell Lines
Objective: To determine the in vitro cytotoxic activity of this compound against a panel of human SCLC cell lines representing the four molecular subtypes.
Methodology:
-
Cell Culture: A panel of 20 human SCLC cell lines, characterized for the expression of ASCL1, NEUROD1, YAP1, and POU2F3, were cultured under standard conditions.[9]
-
Drug Treatment: Cells were treated with a range of concentrations of this compound.
-
Viability Assay: Cell viability was assessed using a CellTiter-Glo assay following a 72-hour incubation period.[11]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated for each cell line to quantify the potency of this compound.[9]
Phase 2 Clinical Trial of this compound in Relapsed SCLC (NCT02454972)
Objective: To evaluate the efficacy and safety of this compound in patients with SCLC who have progressed after one prior chemotherapy-containing line of treatment.
Study Design: This was a single-arm, open-label, multicenter, phase 2 basket trial.[5]
Patient Population: The SCLC cohort included 105 adult patients with a pathologically confirmed diagnosis of SCLC, an Eastern Cooperative Oncology Group (ECOG) performance status of 2 or lower, and measurable disease.[5] Patients had received only one prior chemotherapy regimen.[12]
Treatment Protocol: this compound was administered as a 1-hour intravenous infusion at a dose of 3.2 mg/m² every 3 weeks.[5] Treatment continued until disease progression or unacceptable toxicity.[5]
Primary Outcome: The primary endpoint was the overall response rate (ORR) as assessed by the investigators according to RECIST v1.1.[5]
Visualizing the Science
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in SCLC cells.
Caption: Workflow for preclinical and clinical evaluation of this compound.
Conclusion
This compound has demonstrated significant antitumor activity in second-line SCLC, with a more pronounced benefit in platinum-sensitive patients. Preclinical evidence further suggests a differential response across molecularly defined subtypes, with the SCLC-P subtype showing particular sensitivity. The identification of potential predictive biomarkers such as POU2F3 and SLFN11 expression holds promise for personalizing this compound therapy in the future. Further research is warranted to translate these preclinical findings into clinical practice and to better understand the mechanisms of resistance to this compound.
References
- 1. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An overview of this compound as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as second-line treatment for patients with small-cell lung cancer: a single-arm, open-label, phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. memoinoncology.com [memoinoncology.com]
- 7. Indirect treatment comparison of this compound versus other second-line treatments for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of the second-line treatments for patients with small cell lung cancer sensitive to previous platinum-based chemotherapy: A systematic review and Bayesian network analysis [frontiersin.org]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Lurbinectedin vs. Standard of Care: A Head-to-Head Clinical Trial Comparison for Researchers
This guide provides a detailed comparison of Lurbinectedin with standard-of-care treatments, focusing on head-to-head clinical trial data for researchers, scientists, and drug development professionals. The information presented is based on available published data, including a significant post-hoc analysis and the design of an ongoing, direct head-to-head Phase 3 trial.
Comparative Efficacy in Relapsed Small Cell Lung Cancer (SCLC)
While a definitive, prospective head-to-head Phase 3 trial is still underway, a key post-hoc analysis provides the most relevant comparative data to date. This analysis compared a cohort of patients with relapsed Small Cell Lung Cancer (SCLC) treated with this compound from a Phase 2 basket trial (NCT02454972) against a matched cohort treated with the standard-of-care agent Topotecan from the Phase 3 ATLANTIS trial (NCT02566993).[1][2][3][4] The analyzed population consisted of patients with a chemotherapy-free interval (CTFI) of 30 days or more and without central nervous system (CNS) metastases.[1][3][4]
Table 1: Efficacy Outcomes of this compound vs. Topotecan in Second-Line SCLC
| Efficacy Endpoint | This compound (n=83) | Topotecan (n=98) | p-value |
| Overall Response Rate (ORR) - Investigator Assessed | 41.0% | 25.5% | 0.0382[1][2][4] |
| Overall Response Rate (ORR) - Independent Review Committee (IRC) | 33.7% | 25.5% | 0.2533[2][4] |
| Median Duration of Response (DoR) - Investigator Assessed | 5.3 months | 3.9 months | 0.7323[4] |
| Median Duration of Response (DoR) - IRC Assessed | 5.1 months | 4.3 months | --- |
| Median Overall Survival (OS) | 10.2 months | 7.6 months | 0.3037[1][4] |
| Median Progression-Free Survival (PFS) - Investigator Assessed | 4.0 months | 4.2 months | --- |
Comparative Safety and Tolerability
The same post-hoc analysis also provided a comparative look at the safety profiles of this compound and Topotecan, highlighting a notable difference in hematological toxicities.[1]
Table 2: Comparison of Grade ≥3 Adverse Events (AEs)
| Adverse Event | This compound | Topotecan |
| Any Grade ≥3 AEs | 55.4% | 90.8%[2] |
| Treatment-Related Grade ≥3 AEs | 41.0% | 82.7%[2] |
| Anemia | 12.0% | 54.1%[1] |
| Leukopenia | 30.1% | 68.4%[1] |
| Neutropenia | 47.0% | 75.5%[1] |
| Thrombocytopenia | 6.0% | 52.0%[1] |
| Febrile Neutropenia | 2.4% | 6.1%[1][3] |
| AEs Leading to Dose Reduction | 24.1% | 49.0%[2] |
| AEs Leading to Discontinuation | 3.6% | 18.4%[2] |
| AEs Leading to Death | 1.2% | 8.2%[2] |
Experimental Protocols
This compound Arm (from Phase 2 Basket Trial - NCT02454972)
-
Patient Population: Patients with relapsed SCLC who had progressed after one prior platinum-containing chemotherapy regimen. Key inclusion criteria included an ECOG performance status of 2 or less.[2]
-
Dosing Regimen: this compound was administered at a dose of 3.2 mg/m² as a 1-hour intravenous infusion every 21 days.[2]
Topotecan Arm (from Phase 3 ATLANTIS Trial - NCT02566993)
-
Patient Population: Patients with SCLC who had relapsed after first-line platinum-based chemotherapy.
-
Dosing Regimen: Topotecan was administered at a dose of 1.5 mg/m² on days 1 to 5 of a 21-day cycle.[2]
Ongoing Head-to-Head Trial: The LAGOON Study
The LAGOON trial (NCT05153239) is a currently active Phase 3, randomized, open-label, multicenter study designed to provide a direct head-to-head comparison of this compound with standard of care in relapsed SCLC.[5][6]
Caption: LAGOON (NCT05153239) Clinical Trial Design
Mechanism of Action of this compound
This compound is a selective inhibitor of oncogenic transcription.[7][8] It covalently binds to guanine residues in the minor groove of DNA, forming adducts that bend the DNA helix.[9] This action triggers a cascade of events including the inhibition of RNA polymerase II, impairment of DNA repair pathways, and ultimately leads to double-strand DNA breaks and apoptosis.[7][9]
Caption: Signaling Pathway of this compound's Mechanism of Action
References
- 1. targetedonc.com [targetedonc.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. onclive.com [onclive.com]
- 5. Clinical Trial of this compound as Single-agent or in Combination With Irinotecan Versus Topotecan or Irinotecan in Patients With Relapsed Small-cell Lung Cancer (LAGOON) [ctv.veeva.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
Validating Biomarkers for Predicting Lurbinectedin Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lurbinectedin (Zepzelca®) has emerged as a valuable second-line treatment for patients with metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[1][2][3] Its unique mechanism of action, which involves binding to DNA and inhibiting transcriptional machinery, has shown significant antitumor activity.[4][5] However, patient responses to this compound can vary. This guide provides a comprehensive comparison of validated and exploratory biomarkers for predicting this compound response, with a focus on Schlafen-11 (SLFN11), and compares its efficacy against an alternative treatment, topotecan. Experimental data and detailed methodologies are presented to support researchers in this field.
Data Presentation: Biomarker Performance and Treatment Comparison
SLFN11 Expression and this compound Sensitivity in SCLC Cell Lines
The protein Schlafen-11 (SLFN11) has been identified as a strong predictive biomarker for sensitivity to this compound.[1][3] Preclinical studies have demonstrated that SCLC cell lines with high SLFN11 expression are significantly more sensitive to this compound than those with low expression.
| Biomarker Status | Number of Cell Lines | Median IC50 (nM) | Fold Change in Sensitivity (High vs. Low) | p-value | Reference |
| SLFN11-High | - | - | 3.26 | 0.006 | [1] |
| SLFN11-Low | - | - | [1] | ||
| Overall | 21 | 0.46 (range: 0.06–1.83) | - | - | [1][2] |
| SLFN11-High | - | 1.1 | 4 | 0.0451 | [6] |
| SLFN11-Low | - | 11.8 | [6] |
This compound vs. Topotecan: Efficacy in Second-Line SCLC Treatment
A post-hoc analysis of clinical trial data compared the efficacy of this compound with topotecan in patients with SCLC who had a chemotherapy-free interval of 30 days or longer and no central nervous system metastases.[5][7][8]
| Efficacy Endpoint | This compound | Topotecan | p-value | Reference |
| Overall Response Rate (ORR) | 41.0% | 25.5% | 0.0382 | [5][8] |
| Median Duration of Response (DoR) (months) | 5.3 | 3.9 | 0.7323 | [9] |
| Median Overall Survival (OS) (months) | 10.2 | 7.6 | 0.3037 | [7][9] |
Experimental Protocols
SLFN11 Immunohistochemistry (IHC)
This protocol outlines the general steps for detecting SLFN11 protein expression in formalin-fixed, paraffin-embedded (FFPE) SCLC tumor samples.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Primary Antibody Incubation: Sections are incubated with a primary anti-human SLFN11 antibody (e.g., from Abcam at a 1:50 dilution) overnight at 4°C in a humidified chamber.[10] A negative control omitting the primary antibody is included.
-
Secondary Antibody and Detection: A secondary antibody conjugated to a detection system (e.g., HRP) is applied, followed by a chromogen to visualize the antibody binding.
-
Scoring: SLFN11 expression in the nucleus of tumor cells is evaluated. A common scoring method is the H-score, which is calculated by multiplying the percentage of positive tumor cells by the intensity of the staining.[11][12]
siRNA-mediated Knockdown of SLFN11
This protocol describes the transient knockdown of SLFN11 expression in SCLC cell lines to validate its role in this compound sensitivity.
-
Cell Seeding: SCLC cell lines (e.g., DMS79, H209) are seeded in appropriate culture vessels to achieve a target confluency for transfection.[13]
-
siRNA Transfection: Cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting SLFN11 using a suitable transfection reagent (e.g., Lipofectamine 2000).[14] A typical concentration for siRNA is 10 nM.[14]
-
Incubation: Cells are incubated with the siRNA-lipid complex for a sufficient period (e.g., 6 hours) before the media is changed.[14]
-
Validation of Knockdown: The efficiency of SLFN11 knockdown is assessed at the protein level by Western blot analysis 48-72 hours post-transfection.
-
Drug Sensitivity Assay: Following confirmation of knockdown, cells are treated with a range of this compound concentrations to determine the IC50 value and assess changes in drug sensitivity.
Patient-Derived Xenograft (PDX) Models
This protocol provides a general workflow for establishing and utilizing SCLC PDX models to evaluate this compound efficacy in vivo.
-
Tumor Implantation: Fresh tumor tissue from a patient with SCLC is surgically implanted subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice).[15]
-
Tumor Growth and Passaging: Once the tumors reach a specified size (e.g., 1.5 cm), they are excised and can be serially passaged into new cohorts of mice for expansion.[15]
-
Treatment Studies: Once tumors in the experimental cohort reach a suitable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[6] this compound or a vehicle control is administered, and tumor growth is monitored over time.[6]
-
Biomarker Analysis: At the end of the study, tumors can be harvested for biomarker analysis, such as SLFN11 expression by IHC, to correlate with treatment response.
Mandatory Visualizations
Caption: this compound's mechanism of action and the role of SLFN11.
Caption: Workflow for validating a predictive biomarker for this compound.
Other Potential Biomarkers
While SLFN11 is a leading candidate, other biomarkers are under investigation. High expression of the transcription factor POU2F3 has also been correlated with a better response to this compound in preclinical SCLC models.[16] Further validation in clinical settings is required to establish its predictive value.
Conclusion
The validation of predictive biomarkers is crucial for optimizing the use of this compound in SCLC. SLFN11 has emerged as a robust biomarker, with high expression correlating with increased sensitivity to this compound in preclinical models. The provided experimental protocols offer a framework for researchers to further investigate SLFN11 and other potential biomarkers. Comparative efficacy data suggests that this compound offers a favorable alternative to topotecan in the second-line treatment of SCLC. Continued research in this area will be instrumental in personalizing therapy and improving outcomes for patients with this aggressive disease.
References
- 1. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. SLFN11 biomarker status predicts response to this compound as a single agent and in combination with ATR inhibition in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. onclive.com [onclive.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. targetedonc.com [targetedonc.com]
- 12. Schlafen-11 (SLFN11): a step forward towards personalized medicine in small-cell lung cancer? - Inno - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Lurbinectedin and Checkpoint Inhibitors: A Comparative Guide to Immunomodulatory Mechanisms in Oncology
For Researchers, Scientists, and Drug Development Professionals
The advent of therapies that harness the immune system has revolutionized cancer treatment. Among these, checkpoint inhibitors have become a cornerstone of immunotherapy. Concurrently, chemotherapeutic agents with nuanced immunomodulatory properties, such as lurbinectedin, are emerging as critical players, particularly in combination strategies. This guide provides an objective comparison of the immunomodulatory effects of this compound and checkpoint inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to elucidate their distinct and complementary roles in cancer therapy.
Introduction to this compound and Checkpoint Inhibitors
This compound is an alkylating agent that binds to DNA, inhibiting oncogenic transcription and inducing DNA damage, which ultimately leads to apoptosis in cancer cells.[1][2][3] Beyond its direct cytotoxic effects, this compound has been shown to modulate the tumor microenvironment (TME), exhibiting unique immunomodulatory properties.[1][2][4] It is approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) with disease progression on or after platinum-based chemotherapy.[1][2]
Immune Checkpoint Inhibitors (ICIs) are a class of monoclonal antibodies that block inhibitory signaling pathways in the immune system, thereby unleashing the body's own T cells to recognize and attack cancer cells.[5][6][7] These pathways, such as the PD-1/PD-L1 and CTLA-4 axes, are crucial for maintaining self-tolerance and preventing autoimmunity, but are often co-opted by tumors to evade immune surveillance.[6][7] ICIs are now standard-of-care for a wide range of malignancies.[8][9]
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory actions of this compound and checkpoint inhibitors differ fundamentally in their primary targets and downstream consequences. This compound actively reshapes the tumor microenvironment by targeting myeloid cells, while checkpoint inhibitors focus on reactivating existing anti-tumor T cell responses.
Data Presentation: Quantitative Effects on the Immune System
The following tables summarize the key quantitative effects of this compound and checkpoint inhibitors on various components of the anti-tumor immune response.
Table 1: Effects on Immune Cell Populations
| Parameter | This compound | Checkpoint Inhibitors (Anti-PD-1/PD-L1) | Supporting Evidence |
| Tumor-Associated Macrophages (TAMs) | Significant decrease in TAMs, particularly immunosuppressive M2 macrophages.[10] Induces apoptosis in monocytes and macrophages.[11][12] | Can be influenced by the TME; PD-L1 expression on macrophages is associated with response to ICIs.[13] | [10][11][12][13] |
| Circulating Monocytes | Significant and selective decrease in the number of circulating monocytes.[4] | Generally do not directly target circulating monocytes. | [4] |
| CD8+ T Cells (Cytotoxic T Lymphocytes) | In vivo, treatment increases CD8+ T cell infiltration in tumors.[10] | Increases the frequency and functional activity of tumor-infiltrating CD8+ T cells.[14] | [10][14] |
| Regulatory T Cells (Tregs) | Limited direct data, but modulation of the TME may indirectly impact Treg function. | Anti-CTLA-4 therapy can lead to the depletion of Tregs within the tumor.[14] | [14] |
| Natural Killer (NK) Cells | Some studies report an increase in NK cells.[15] | Can enhance NK cell activity, as some NK cells also express PD-1. | [15] |
Table 2: Effects on Cytokines, Chemokines, and Signaling Molecules
| Parameter | This compound | Checkpoint Inhibitors (Anti-PD-1/PD-L1) | Supporting Evidence |
| Pro-inflammatory Chemokines (e.g., CCL2, CXCL8) | Significantly inhibits the production of CCL2 and CXCL8 by monocytes.[4][11][12] | Re-invigorated T cells release pro-inflammatory cytokines like IFN-γ and TNF-α. | [4][11][12] |
| Angiogenic Factors (e.g., VEGF) | Inhibits the production of VEGF by stimulated monocytes.[11] | Can be influenced by changes in the TME; some studies suggest a reduction in angiogenic factors.[16] | [11][16] |
| STING-IFN Signaling Pathway | Activates the STING pathway, leading to increased Interferon (IFN) signaling.[10][17] | Do not directly activate the STING pathway; their action is downstream of T cell activation. | [10][17] |
| Major Histocompatibility Complex (MHC) Class I | Promotes the expression of MHC-I, enhancing tumor cell recognition by immune cells.[17] | Efficacy is dependent on tumor antigen presentation via MHC-I.[16] | [16][17] |
Mechanisms of Action: Signaling Pathways
This compound's Immunomodulatory Pathway
Caption: this compound's immunomodulatory mechanism of action.
Checkpoint Inhibitors' Mechanism of Action
Checkpoint inhibitors work at the interface of the T cell and the antigen-presenting cell or tumor cell.[5] Cancer cells can express ligands like PD-L1, which binds to the PD-1 receptor on activated T cells.[6] This interaction sends an inhibitory signal to the T cell, effectively "switching it off" and preventing it from attacking the cancer cell.[5][6] Anti-PD-1 or anti-PD-L1 antibodies physically block this interaction, thus removing the "brakes" on the T cell and allowing it to resume its cytotoxic function.[6][18]
Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition.
Synergistic Potential and Combination Therapy
Preclinical studies have demonstrated that the combination of this compound with anti-PD-L1 therapy leads to significant tumor regression and even complete responses in mouse models of SCLC.[20] This synergistic effect is dependent on the presence of CD8+ T cells and the activation of the STING pathway.[10] These findings have prompted several ongoing clinical trials investigating this compound in combination with checkpoint inhibitors.[20][21]
Caption: Synergistic workflow of this compound and checkpoint inhibitors.
Experimental Protocols
The findings described in this guide are based on a variety of established experimental methodologies.
-
In Vitro Monocyte Viability and Apoptosis Assays:
-
Protocol: Human monocytes are purified from peripheral blood mononuclear cells (PBMCs). Cells are then cultured with varying concentrations of this compound for 24-72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo. Apoptosis is measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining to detect early and late apoptotic cells. Caspase activation (e.g., caspase-8) can be measured using specific substrates or antibodies.[11]
-
Purpose: To determine the direct cytotoxic and pro-apoptotic effects of this compound on monocytes and macrophages.
-
-
Cytokine and Chemokine Production Analysis:
-
Protocol: Monocytes or macrophage-like cell lines are stimulated (e.g., with LPS) in the presence or absence of this compound. After a set incubation period, the culture supernatant is collected. The concentrations of cytokines and chemokines (e.g., CCL2, CXCL8, VEGF) are quantified using multiplex immunoassays (e.g., Luminex) or standard ELISA kits.[11][12]
-
Purpose: To quantify the inhibitory effect of this compound on the production of inflammatory and pro-angiogenic factors.
-
-
In Vivo Tumor Models:
-
Protocol: Immunocompetent syngeneic mouse models (e.g., C57BL/6 mice) are implanted with tumor cells (e.g., murine fibrosarcoma or SCLC cell lines). Once tumors are established, mice are treated with this compound, a checkpoint inhibitor, the combination, or a vehicle control. Tumor growth is monitored over time with caliper measurements. At the end of the study, tumors and spleens are harvested.[4][10][19]
-
Purpose: To evaluate the anti-tumor efficacy of the treatments in a host with a complete immune system and to provide tissue for further analysis.
-
-
Immunophenotyping by Flow Cytometry:
-
Protocol: Tumors are dissociated into single-cell suspensions. Cells are then stained with a panel of fluorescently-labeled antibodies against cell surface and intracellular markers to identify different immune cell populations (e.g., CD45, CD3, CD8, F4/80, CD206). Stained cells are analyzed on a flow cytometer.[10]
-
Purpose: To quantify the changes in the composition of immune cell infiltrates within the tumor microenvironment following treatment.
-
-
Gene Expression Analysis:
-
Purpose: To understand the molecular pathways modulated by this compound at the transcriptional level.
Conclusion
This compound and checkpoint inhibitors represent two distinct but complementary approaches to cancer immunotherapy. While checkpoint inhibitors reactivate adaptive immunity by blocking T cell inhibitory signals, this compound modulates the innate immune landscape of the tumor microenvironment. This compound's ability to deplete immunosuppressive macrophages and activate the STING-IFN pathway can effectively prime the TME, making tumors more susceptible to the effects of checkpoint blockade. The synergistic potential of combining these therapies offers a promising strategy to overcome resistance to immunotherapy and improve outcomes for patients with difficult-to-treat cancers. Further clinical investigation is crucial to fully define the clinical utility of these combination regimens.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Unveiling the Mechanism of this compound's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound reduces tumour-associated macrophages and the inflammatory tumour microenvironment in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 7. Checkpoint inhibitor - Wikipedia [en.wikipedia.org]
- 8. Immune checkpoint inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune checkpoint inhibitors: breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of the Anti-Tumor Agents Trabectedin and this compound on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tumor Microenvironment in the Response to Immune Checkpoint Blockade Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mountsinai.org [mountsinai.org]
- 18. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 19. This compound synergizes with immune checkpoint blockade to generate anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unveiling the Mechanism of this compound’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immune Checkpoint Inhibition With this compound Relapsed/Recurrent SCLC [ctv.veeva.com]
Lurbinectedin and Doxorubicin Combination Therapy: A Comparative Efficacy Analysis
For researchers and drug development professionals, the strategic combination of therapeutic agents is a cornerstone of advancing cancer treatment. This guide provides a side-by-side comparison of the efficacy of lurbinectedin as a monotherapy versus its combination with doxorubicin, a well-established anthracycline antibiotic. This analysis is based on available preclinical and clinical data, offering insights into the potential synergistic effects and clinical benefits of this combination therapy in specific cancer types.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from key clinical trials, providing a clear comparison of the efficacy of the this compound and doxorubicin combination against relevant comparators.
| Efficacy Endpoint | This compound + Doxorubicin | Doxorubicin Monotherapy | Trial Identifier | Cancer Type |
| Objective Response Rate (ORR) | 60% (6/10 confirmed partial responses)[1][2] | - (Ongoing trial) | NCT05099666 (Phase 1b) | Advanced/Metastatic Soft Tissue Sarcoma |
| Median Progression-Free Survival (PFS) | 16.5 months (95% CI, 6.0–ND)[1] | - (Ongoing trial) | NCT05099666 (Phase 1b) | Advanced/Metastatic Soft Tissue Sarcoma |
| Efficacy Endpoint | This compound + Doxorubicin | Control Arm (CAV* or Topotecan) | Trial Identifier | Cancer Type |
| Median Overall Survival (OS) | 8.6 months[3][4] | 7.6 months[3][4] | ATLANTIS (Phase 3) | Relapsed Small Cell Lung Cancer |
| Median Progression-Free Survival (PFS) | 4.0 months[4] | 4.0 months[4] | ATLANTIS (Phase 3) | Relapsed Small Cell Lung Cancer |
| Objective Response Rate (ORR) | 31.6% | 29.7% | ATLANTIS (Phase 3) | Relapsed Small Cell Lung Cancer |
*CAV: Cyclophosphamide, Doxorubicin, Vincristine
Experimental Protocols
NCT05099666: A Phase 1b/2 Study in Soft Tissue Sarcoma
This ongoing study is designed to evaluate the safety, tolerability, and efficacy of this compound in combination with doxorubicin in patients with advanced or metastatic soft tissue sarcoma, with a specific focus on leiomyosarcoma in the Phase 2 part.[1][5][6]
-
Phase 1b (Dose Escalation): This phase followed a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1][5]
-
Phase 2 (Randomized): Patients with advanced leiomyosarcoma are randomized 1:1 to two treatment arms:[5][6]
-
Inclusion Criteria: Adults (≥18 years) with histologically confirmed advanced or metastatic soft tissue sarcoma (Phase 1b) or leiomyosarcoma (Phase 2) with no curative treatment options and an ECOG performance status of ≤2.[5][6]
-
Exclusion Criteria: Prior treatment with anthracyclines, this compound, or trabectedin.[1]
-
Assessments: Tumor response is assessed every 6 weeks for the first eight cycles and every 9 weeks thereafter, according to RECIST v1.1.[1]
ATLANTIS (NCT02566993): A Phase 3 Study in Small Cell Lung Cancer
This randomized, open-label, multicenter trial compared the efficacy and safety of this compound plus doxorubicin with the investigator's choice of standard-of-care chemotherapy in patients with relapsed small cell lung cancer (SCLC).[3][7][8][9]
-
Experimental Arm: this compound (2.0 mg/m²) and doxorubicin (40 mg/m²) administered intravenously on day 1 of each 21-day cycle.[7][10]
-
Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of SCLC that has progressed following one prior platinum-containing line of therapy, with a chemotherapy-free interval of ≥30 days, and an ECOG performance status of ≤2.[8]
-
Primary Endpoint: Overall Survival (OS).[9]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and Duration of Response.[9]
Signaling Pathways and Mechanisms of Action
The synergistic potential of combining this compound and doxorubicin lies in their distinct but complementary mechanisms of action at the molecular level.
This compound's Mechanism of Action
This compound is a synthetic analogue of a marine-derived compound that acts as a selective inhibitor of oncogenic transcription.[11][12] Its primary mechanism involves binding to the minor groove of DNA, particularly in GC-rich regions often found in gene promoters.[11][12] This interaction leads to a cascade of events that ultimately result in cancer cell death.
Doxorubicin's Mechanism of Action
Doxorubicin, an anthracycline antibiotic, has a multi-faceted mechanism of action that has been a mainstay in cancer chemotherapy for decades. Its primary modes of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[13]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing a combination therapy to a monotherapy, such as the NCT05099666 trial.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. Combination this compound and doxorubicin versus physician's choice of chemotherapy in patients with relapsed small-cell lung cancer (ATLANTIS): a multicentre, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- 7. ATLANTIS: a Phase III study of this compound/doxorubicin versus topotecan or cyclophosphamide/doxorubicin/vincristine in patients with small-cell lung cancer who have failed one prior platinum-containing line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ATLANTIS: a Phase III study of this compound/doxorubicin versus topotecan or cyclophosphamide/doxorubicin/vincristine in patients with small-cell lung cancer who have failed one prior platinum-containing line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A model-based head-to-head comparison of single-agent this compound in the pivotal ATLANTIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Lurbinectedin: Essential Procedures for Safe Disposal
For Immediate Implementation by Laboratory and Clinical Personnel
Lurbinectedin is a potent antineoplastic agent that requires stringent handling and disposal protocols to ensure the safety of personnel and the environment. As a hazardous cytotoxic drug, all materials contaminated with this compound must be segregated and treated as chemotherapy waste. The primary and universally recommended method for the final disposal of this compound and associated waste is high-temperature incineration.
Waste Categorization and Handling
Proper segregation of this compound waste at the point of generation is critical. Waste is categorized into two main types: trace and bulk chemotherapy waste. Each category has specific containment and disposal requirements.
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with residual amounts of this compound. This includes empty vials, syringes, needles, IV bags and tubing, gloves, gowns, and other personal protective equipment (PPE).[1] | Yellow, puncture-proof, and clearly labeled "Chemotherapeutic Waste" or "Trace Chemo" containers.[1][2][3] |
| Bulk Chemotherapy Waste | Unused or partially used vials of this compound, materials from a large spill cleanup, or grossly contaminated PPE.[1][4] | Black, puncture-proof, and clearly labeled "Hazardous Waste," "Chemotherapeutic Waste," or "Bulk Chemo" containers.[3][4] |
Disposal Workflow
The following diagram outlines the procedural steps for the proper disposal of this compound waste, from the point of generation to final destruction. Adherence to this workflow is mandatory to mitigate risks of exposure and environmental contamination.
Caption: this compound Disposal Workflow Diagram
Spill Management
In the event of a this compound spill, immediate and appropriate action is required to contain the contamination.
-
Alert Personnel : Immediately alert others in the area.
-
Don PPE : At a minimum, wear two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection.
-
Containment : Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inward.
-
Cleaning : Clean the area with a detergent solution followed by a disinfectant.
-
Disposal : All materials used for spill cleanup must be disposed of as bulk chemotherapy waste in a designated black container.[1]
Regulatory Compliance
The disposal of this compound is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[4] All facilities must adhere to these regulations, which include proper labeling, storage, and transportation of hazardous waste.[4] It is imperative that this compound waste is managed separately from other waste streams, such as biohazardous waste, and is never disposed of down the drain or in the regular trash.[2]
While chemical neutralization is a theoretical possibility for some cytotoxic drugs, there are currently no widely accepted or validated protocols for the chemical deactivation of this compound. Therefore, high-temperature incineration remains the required standard for its disposal.[4]
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Lurbinectedin
Essential protocols for the safe handling, management, and disposal of the cytotoxic agent Lurbinectedin are critical for protecting laboratory personnel. This guide provides immediate, procedural, and logistical information to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a potent antineoplastic agent that requires stringent safety measures to prevent occupational exposure.[1] As a cytotoxic drug, it can pose significant health risks, including carcinogenicity, mutagenicity, and teratogenicity.[2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is paramount for minimizing these risks.
Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves; double gloving recommended. | To prevent skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[3] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Made of a low-permeability fabric. | To protect skin and clothing from contamination.[3] |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator. | To shield against splashes and aerosols.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation. | To prevent inhalation of drug particles.[3] |
| Shoe Covers | Required when there is a potential for contamination of the floor. | To prevent the spread of contamination outside the handling area.[4] |
Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is essential to maintain a safe laboratory environment. The following workflow diagram outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
